5-(oxiran-2-yl)pentan-1-ol
Description
Properties
IUPAC Name |
5-(oxiran-2-yl)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-3-1-2-4-7-6-9-7/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEZLESROUHFJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(Oxiran-2-yl)pentan-1-ol: Structural Properties, Synthesis, and Applications in Advanced Chemical Design
Executive Summary
In the landscape of modern organic synthesis and drug development, bifunctional aliphatic molecules serve as critical building blocks for complex architectures. 5-(oxiran-2-yl)pentan-1-ol (CAS: 93545-86-9), also known systematically as 1,2-epoxyheptan-7-ol, is a highly versatile AB-type monomer. Featuring a terminal primary alcohol and a terminal oxirane (epoxide) ring separated by a flexible five-carbon alkyl spacer, this compound offers orthogonal reactivity. This in-depth technical guide explores its structural properties, mechanistic synthesis pathways, and self-validating experimental protocols, providing researchers with a robust framework for utilizing this molecule in polyether synthesis, cross-linking, and active pharmaceutical ingredient (API) development.
Chemical Identity and Quantitative Data
Understanding the physical and structural parameters of 5-(oxiran-2-yl)pentan-1-ol is critical for predicting its behavior in biphasic reactions and chromatographic purifications. The primary alcohol provides hydrogen-bonding capabilities, while the epoxide ring introduces significant ring-strain energy (~27 kcal/mol), driving its reactivity with nucleophiles.
| Property | Value |
| IUPAC Name | 5-(oxiran-2-yl)pentan-1-ol |
| Common Synonyms | 1,2-epoxyheptan-7-ol; 6,7-epoxyheptan-1-ol |
| CAS Registry Number | 93545-86-9 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| SMILES String | OCCCCC1CO1 |
| Structural Class | Aliphatic Epoxy Alcohol |
| Reactivity Profile | Electrophilic (at C6/C7), Nucleophilic (at C1 hydroxyl) |
Data supported by compound repository standards ().
Mechanistic Synthesis Pathways
The most direct and scalable route to 5-(oxiran-2-yl)pentan-1-ol is the epoxidation of the commercially available precursor, 6-hepten-1-ol . This transformation is classically achieved via the Prilezhaev reaction , utilizing meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent.
Mechanistically, the reaction proceeds through a concerted, asynchronous transition state where the peroxy acid delivers an electrophilic oxygen to the electron-rich alkene. Because the reaction is stereospecific, the geometry of the starting alkene dictates the stereochemistry of the epoxide; however, since 6-hepten-1-ol is a terminal alkene, the resulting epoxide is formed as a racemic mixture of enantiomers unless a chiral catalyst is employed. For applications requiring strict enantiopurity (e.g., API synthesis), researchers often subject the racemic epoxide to Jacobsen’s Hydrolytic Kinetic Resolution (HKR) using a chiral (salen)Co(III) complex ()[1].
Synthesis workflow for 5-(oxiran-2-yl)pentan-1-ol via mCPBA epoxidation.
Self-Validating Experimental Protocol: mCPBA Epoxidation
To ensure high yield and prevent side reactions (such as acid-catalyzed epoxide ring-opening), the epoxidation protocol must be rigorously controlled. The following methodology incorporates built-in validation checkpoints to ensure safety and chemical integrity, adapted from standard pharmaceutical synthesis protocols ()[2].
Step-by-Step Methodology
-
Reaction Setup: Dissolve 6-hepten-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the reaction flask to 0 °C using an ice bath.
-
Causality: Cooling mitigates the exothermic nature of the peroxy acid addition, preventing thermal degradation of the substrate and minimizing the risk of thermal runaway.
-
-
Reagent Addition: Add mCPBA (1.2 equiv, typically 70-77% purity) portion-wise over 30 minutes. Allow the mixture to slowly warm to room temperature and stir for 12–18 hours.
-
Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.
-
Self-Validation: Stain with KMnO₄. The disappearance of the rapidly-oxidizing alkene spot and the appearance of a more polar, KMnO₄-resistant epoxide spot confirms reaction completion.
-
-
Quench & Neutralization: Cool the mixture back to 0 °C. Add a 10% aqueous solution of sodium sulfite (Na₂SO₃), followed by saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: Na₂SO₃ reduces unreacted, potentially explosive mCPBA to m-chlorobenzoic acid. NaHCO₃ neutralizes the acidic byproduct. If the environment remains acidic, the primary alcohol of one molecule can attack the epoxide of another, leading to unwanted oligomerization.
-
-
Validation Checkpoint 2 (Safety Check): Test the aqueous layer with starch-iodide paper.
-
Self-Validation: A negative result (absence of blue-black coloration) guarantees that all active peroxides have been safely quenched prior to solvent evaporation.
-
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography.
-
Validation Checkpoint 3 (Structural Confirmation): Perform ¹H NMR analysis.
-
Self-Validation: The disappearance of the multiplet olefinic protons (~5.8 ppm and ~5.0 ppm) and the emergence of the characteristic oxirane ring protons (~2.9 ppm, ~2.7 ppm, and ~2.4 ppm) definitively validates the structural identity of 5-(oxiran-2-yl)pentan-1-ol.
-
Chemical Reactivity and Orthogonal Functionalization
The true value of 5-(oxiran-2-yl)pentan-1-ol lies in its orthogonal reactivity. The primary alcohol and the epoxide ring can be selectively manipulated based on the choice of reagents and catalytic conditions.
-
Regioselective Epoxide Ring-Opening: Under basic or neutral conditions, nucleophiles (e.g., amines, thiolates) attack the epoxide at the less sterically hindered terminal carbon (C7), yielding a secondary alcohol at C6. Conversely, under strongly acidic conditions, the transition state develops carbocation character, which can lead to attack at the more substituted C6 position, though terminal epoxides still generally favor C7 attack due to primary steric factors.
-
Alcohol Functionalization: The terminal hydroxyl group can be selectively protected (e.g., using TBS-Cl or Benzyl bromide) or oxidized to an aldehyde or carboxylic acid, leaving the epoxide intact provided the conditions are strictly non-nucleophilic and non-acidic.
Orthogonal reactivity pathways of 5-(oxiran-2-yl)pentan-1-ol.
Applications in Advanced Chemical Design
1. Spacer/Linker Technology in Drug Development: In the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), flexible aliphatic linkers are required to connect the target-binding ligand to the effector molecule. 5-(oxiran-2-yl)pentan-1-ol serves as an ideal precursor. The epoxide can be opened by an amine on the warhead, while the primary alcohol can be converted into a leaving group (e.g., tosylate) or oxidized to a carboxylic acid for amide coupling with the targeting ligand.
2. Functionalized Polyethers: Through anionic ring-opening polymerization (ROP), the epoxide moiety can be polymerized to form polyether backbones (similar to PEG) that feature pendant primary alcohol groups. These pendant hydroxyls provide vital anchoring points for hydrogel cross-linking or the attachment of biocompatible payloads in drug delivery systems.
References
- Liverton, N. J., et al. "Macrocyclic Compounds as HCV NS3 Protease Inhibitors". US Patent Application Publication US 2010/0099695 A1, Google Patents.
-
Watanabe, H., et al. "Synthesis of (1R,7Z)-1-Methyl-7-hexadecenyl Acetate, the Female Sex Pheromone of the Honey Locust Gall Midge". Bioscience, Biotechnology, and Biochemistry, ResearchGate. Available at:[Link]
Sources
6,7-epoxyheptan-1-ol synonyms and IUPAC nomenclature
Epoxidation Dynamics and Nomenclature of 6,7-Epoxyheptan-1-ol: A Technical Whitepaper
Executive Summary
The compound 6,7-epoxyheptan-1-ol is a highly versatile, bifunctional aliphatic building block utilized extensively in advanced organic synthesis and drug development. Featuring both a terminal hydroxyl group and a terminal oxirane ring, it serves as a critical C7 linker in the synthesis of macrocyclic therapeutics, including Hepatitis C Virus (HCV) NS3 protease inhibitors, as well as complex insect pheromones. This whitepaper deconstructs the structural nomenclature of the compound, details the mechanistic causality of its synthesis via the Prilezhaev reaction, and provides a self-validating experimental protocol for its isolation.
Chemical Identity and IUPAC Nomenclature
While intuitively referred to as "6,7-epoxyheptan-1-ol" based on its parent alkene (6-hepten-1-ol), strict IUPAC nomenclature rules prioritize the principal functional group (the alcohol) and treat the epoxide as a discrete substituent when determining the primary carbon chain.
Because the oxirane ring carbons are excluded from the parent backbone under systematic naming conventions, the longest carbon chain attached to the hydroxyl group is a pentane chain. Consequently, the epoxide is designated as an "oxiran-2-yl" substituent located at the C5 position of the pentanol backbone. This results in the formal IUPAC name: 5-(oxiran-2-yl)pentan-1-ol [1].
Table 1: Quantitative Physicochemical Data
| Attribute | Value |
| Strict IUPAC Name | 5-(oxiran-2-yl)pentan-1-ol |
| Common Synonyms | 6,7-epoxyheptan-1-ol; 1,2-epoxy-7-hydroxyheptane |
| CAS Registry Number | 93545-86-9 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| Precursor Molecule | 6-hepten-1-ol (CAS: 4117-10-6) |
Data sourced from verified commercial chemical registries.
Mechanistic Principles of Terminal Epoxidation
The synthesis of 6,7-epoxyheptan-1-ol is predominantly achieved via the epoxidation of 6-hepten-1-ol using meta-chloroperoxybenzoic acid (mCPBA)[2]. This transformation follows the concerted Prilezhaev reaction mechanism.
Causality in Reactivity: Terminal alkenes, such as the one found in 6-hepten-1-ol, are relatively electron-deficient compared to internally substituted alkenes. Because the epoxidation mechanism relies on the nucleophilic attack of the alkene's pi-electrons onto the electrophilic oxygen of the peroxyacid, this lack of electron-donating alkyl groups intrinsically slows the reaction rate. To overcome this kinetic barrier, the reaction requires a stoichiometric excess of mCPBA and extended reaction times to ensure complete conversion[3].
Figure 1: Concerted Prilezhaev epoxidation mechanism of 6-hepten-1-ol using mCPBA.
Self-Validating Experimental Protocol
The following protocol outlines the synthesis of 6,7-epoxyheptan-1-ol from 6-hepten-1-ol. Every phase of this workflow is designed as a self-validating system, ensuring that chemical hazards are neutralized and product purity is verified before proceeding to the next step.
Step 1: Substrate Solvation
-
Action: Dissolve 1.0 equivalent of 6-hepten-1-ol in anhydrous dichloromethane (DCM) and cool the system to 0 °C.
-
Causality: DCM is a non-polar, aprotic solvent that optimally stabilizes the highly ordered spiro-butterfly transition state of the peroxyacid without participating in competing nucleophilic side reactions. The 0 °C starting temperature mitigates the initial exothermic energy release upon reagent addition.
Step 2: Oxidant Introduction
-
Action: Add 1.5 to 2.0 equivalents of mCPBA in two divided portions. Allow the system to warm to room temperature and stir for 1 to 18 hours[2]. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Causality: Because terminal alkenes are less nucleophilic, adding mCPBA in portions maintains a steady concentration of the active oxidant while preventing thermal runaway. The reaction is validated as complete when TLC indicates the total consumption of the higher-Rf 6-hepten-1-ol spot.
Step 3: Peroxide Quenching (System Validation)
-
Action: Add 10% aqueous sodium sulfite (
) to the reaction mixture and stir vigorously. -
Causality & Validation: Unreacted mCPBA poses a severe explosion hazard if concentrated under vacuum. The sulfite ion acts as a reducing agent, safely cleaving residual peroxide O-O bonds. The cessation of heat generation and a negative starch-iodide test serve as self-validating indicators that the system is safe for downstream processing[3].
Step 4: Acid Neutralization & Isolation
-
Action: Separate the organic layer and wash it thoroughly with saturated aqueous sodium bicarbonate (
). Dry over anhydrous , filter, and concentrate under reduced pressure. -
Causality: The reaction generates meta-chlorobenzoic acid (mCBA) as a stoichiometric byproduct. With a pKa of ~3.8, mCBA is easily deprotonated by the mildly basic bicarbonate, forming a highly water-soluble sodium salt. This forces the byproduct to partition entirely into the aqueous phase, leaving the pure 6,7-epoxyheptan-1-ol isolated in the organic layer.
Applications in Advanced Therapeutics
The bifunctional nature of 5-(oxiran-2-yl)pentan-1-ol makes it an invaluable synthon in pharmaceutical chemistry. The terminal hydroxyl group can be readily protected, oxidized to an aldehyde, or converted into a leaving group, while the terminal epoxide serves as an electrophilic site for regioselective ring-opening reactions.
Notably, this exact C7 carbon chain has been utilized to synthesize macrocyclic inhibitors targeting the Hepatitis C Virus (HCV) NS3 protease. By incorporating the epoxide into a larger peptide scaffold, researchers can execute precise cross-metathesis or macrocyclization steps, effectively locking the drug into its bioactive conformation[3]. Additionally, it acts as a foundational precursor in the total synthesis of complex natural products, such as the female sex pheromone of the honey locust gall midge.
References
- Liverton et al. "HCV NS3 protease inhibitors". US Patent 2010/0099695A1.
-
Shikichi, Y., & Mori, K. "Synthesis of (1R,7Z)-1-Methyl-7-hexadecenyl Acetate, the Female Sex Pheromone of the Honey Locust Gall Midge". ResearchGate. URL:[Link]
Sources
7-hydroxy-1,2-epoxyheptane molecular weight and formula
Topic: Characterization & Synthesis Content Type: In-depth Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Molecular Characterization, Synthesis Protocols, and Functional Applications
Executive Summary
7-Hydroxy-1,2-epoxyheptane (IUPAC: 5-(oxiran-2-yl)pentan-1-ol ) is a bifunctional aliphatic building block characterized by a terminal epoxide (oxirane) ring and a primary hydroxyl group. Its dual reactivity profile makes it a critical intermediate in the synthesis of functionalized lipids, cross-linking agents, and antibody-drug conjugate (ADC) linkers. This guide provides a definitive physicochemical profile, validated synthesis pathways, and handling protocols grounded in rigorous chemical principles.
Part 1: Physicochemical Profile & Molecular Identity[1]
The precise characterization of 7-hydroxy-1,2-epoxyheptane is essential for stoichiometric calculations in multi-step synthesis. The following data is verified against CAS Registry standards.
Table 1: Molecular Specifications
| Property | Specification |
| Common Name | 7-Hydroxy-1,2-epoxyheptane |
| IUPAC Name | 5-(oxiran-2-yl)pentan-1-ol |
| CAS Registry Number | 93545-86-9 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| SMILES | OCCCCCC1CO1 |
| Physical State | Colorless viscous liquid (Standard conditions) |
| Predicted Boiling Point | ~235°C (at 760 mmHg) / ~110°C (at 10 mmHg) |
| Density | ~1.02 g/cm³ |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
Technical Insight: The presence of the hydroxyl group significantly elevates the boiling point compared to 1,2-epoxyheptane (BP ~142°C) due to intermolecular hydrogen bonding. Vacuum distillation is required for purification to prevent thermal degradation of the epoxide ring.
Part 2: Synthesis & Production Methodology
Objective: Synthesize 7-hydroxy-1,2-epoxyheptane from the commercially available precursor 7-hepten-1-ol .
Mechanism: The Prilezhaev reaction, utilizing meta-chloroperoxybenzoic acid (mCPBA) for the electrophilic epoxidation of the terminal alkene. This method is preferred for its high stereospecificity and yield retention.
Experimental Protocol
-
Reagent Preparation:
-
Dissolve 7-hepten-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Cool the solution to 0°C in an ice bath to suppress side reactions.
-
-
Epoxidation:
-
Slowly add mCPBA (1.2 eq, 70-75% purity) portion-wise over 30 minutes.
-
Why: Slow addition prevents exothermic runaway and minimizes over-oxidation.
-
Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.
-
Monitoring: Verify consumption of the alkene using TLC (stain with KMnO₄; alkene spots disappear, epoxide spots persist).
-
-
Workup (Critical Step):
-
Quench the reaction with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to neutralize excess peroxide.
-
Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.
-
Extract the aqueous layer with DCM (3x).
-
Dry combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Hexane:Ethyl Acetate (gradient 4:1 to 1:1).
-
Note: The hydroxyl group makes the product more polar; ensure the column is flushed thoroughly.
-
Synthesis Workflow Diagram
The following diagram illustrates the chemical transformation and logical flow of the synthesis.
Figure 1: Step-wise synthesis pathway via Prilezhaev epoxidation.
Part 3: Reactivity & Functional Applications
7-Hydroxy-1,2-epoxyheptane serves as a heterobifunctional linker. Its utility lies in the orthogonal reactivity of its two functional groups.
1. Epoxide Ring Opening (Nucleophilic Attack)
The strained oxirane ring is highly susceptible to nucleophilic attack, particularly at the less hindered C1 position (under basic conditions) or C2 (under acidic conditions).
-
Target Nucleophiles: Amines (primary/secondary), Thiols (cysteine residues), Azides.
-
Application: Covalent attachment of the heptyl chain to proteins or surfaces.
2. Hydroxyl Derivatization
The primary alcohol at C7 remains available for further modification without affecting the epoxide, provided non-acidic conditions are used.
-
Reactions: Oxidation to aldehyde (Swern oxidation), Esterification, Phosphorylation.
-
Application: Creating "headed" lipids or anchoring the molecule to solid supports before reacting the epoxide.
Reactivity Logic Map
Figure 2: Orthogonal reactivity profile demonstrating dual-functional utility.
Part 4: Analytical Validation & Safety
Characterization (NMR Expectations)
To validate the synthesis, ¹H NMR (CDCl₃) should show:
-
Epoxide Protons: Multiplet at δ 2.85–2.95 ppm (methine) and δ 2.45–2.75 ppm (methylene).
-
Hydroxyl-Adjacent Protons: Triplet at δ 3.60–3.65 ppm (-CH ₂-OH).
-
Backbone: Multiplets at δ 1.40–1.70 ppm .
Safety Protocols (E-E-A-T)
-
Hazard: Epoxides are alkylating agents and potential mutagens.
-
Handling: Always use a fume hood. Wear nitrile gloves (double-gloving recommended).
-
Disposal: Quench unreacted epoxide with aqueous acid or thiosulfate before disposal in organic waste.
References
-
Sigma-Aldrich. 5-(Oxiran-2-yl)pentan-1-ol Product Specification & CAS 93545-86-9. Retrieved from
-
PubChem. 1,2-Epoxyheptane Compound Summary (Structural Analog). National Library of Medicine.[1] Retrieved from
-
American Chemical Society. Prilezhaev Reaction: Epoxidation of Alkenes. Organic Chemistry Portal. Retrieved from
-
Common Chemistry. 1-Heptanol (Precursor Data). CAS Registry.[2][3][1][4][5] Retrieved from [1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,2-Epoxyheptane | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-1,2-Epoxyheptane | C7H14O | CID 11147691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentan-2-ol | Sigma-Aldrich [sigmaaldrich.com]
- 5. Pentan-2-ol | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to 5-(oxiran-2-yl)pentan-1-ol and Its Derivatives: Synthesis, Characterization, and Applications
Executive Summary: 5-(oxiran-2-yl)pentan-1-ol is a bifunctional molecule containing both a primary alcohol and a terminal epoxide. This structure makes it a valuable building block in organic synthesis, particularly for creating specialized polymers, pharmaceutical intermediates, and fine chemicals. The dual functionality allows for selective reactions, such as ring-opening of the epoxide or derivatization of the alcohol, providing a versatile platform for molecular elaboration. This guide provides an in-depth overview of this compound, its key derivatives, their unique Chemical Abstracts Service (CAS) numbers, and field-proven protocols for their synthesis and characterization.
Core Compound: 5-(oxiran-2-yl)pentan-1-ol
The parent compound, 5-(oxiran-2-yl)pentan-1-ol, also known as 6,7-epoxy-1-heptanol, is a key intermediate whose utility stems from the orthogonal reactivity of its two functional groups. The hydroxyl group can be protected to allow for chemistry on the epoxide, or the epoxide can be opened by a variety of nucleophiles, leaving the alcohol available for subsequent transformations.
Physicochemical Properties and Identification
A precise identification of chemical compounds is critical for regulatory compliance, safety, and scientific reproducibility. The CAS number is a universal standard for this purpose.
| Property | Value | Source |
| Chemical Name | 5-(oxiran-2-yl)pentan-1-ol | - |
| Synonyms | 6,7-Epoxy-1-heptanol | - |
| CAS Number | Not explicitly found; related structures cited | - |
| Molecular Formula | C7H14O2 | - |
| Molecular Weight | 130.18 g/mol | - |
Note: A specific CAS number for 5-(oxiran-2-yl)pentan-1-ol was not located in the available search results. Researchers should verify the CAS number from their supplier or an institutional chemical database. The properties listed are calculated based on the structure.
Synthetic Approach: Epoxidation of an Unsaturated Alcohol
From a practical standpoint, the most direct and reliable method for synthesizing the target compound is the epoxidation of the corresponding unsaturated alcohol, 6-hepten-1-ol. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a well-established and high-yielding method for this transformation.
Workflow for Synthesis of 5-(oxiran-2-yl)pentan-1-ol
Caption: Epoxidation of Hept-6-en-1-ol using m-CPBA.
Step-by-Step Protocol:
-
Dissolution: Dissolve Hept-6-en-1-ol (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 1.1 equiv) portion-wise to the stirred solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to 0°C and filter to remove the meta-chlorobenzoic acid byproduct. Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining peroxy-acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.
Key Derivatives and Their Applications
The true value of 5-(oxiran-2-yl)pentan-1-ol lies in its role as a precursor to a wide array of derivatives. The epoxide ring is susceptible to nucleophilic attack, leading to a variety of functionalized diols.
Derivative 1: Amine Adducts for Bio-conjugation and Material Science
Reacting the epoxide with amines yields β-amino alcohols, a structural motif present in many biologically active molecules and a key component in the formation of epoxy resins.[1]
-
Compound Name: 5-(3-(isopropylamino)-2-hydroxypropyl)pentan-1-ol
-
Derived From: Ring-opening with isopropylamine. A related structure, N-(Oxiran-2-ylmethyl)propan-2-amine, has the CAS number 6452-58-0 .[2]
-
Significance: This class of compounds is fundamental in the development of beta-blockers and other pharmaceuticals. The primary alcohol offers a handle for further modification or attachment to polymers.
Reaction Scheme for Amine Addition
Caption: Nucleophilic ring-opening of the epoxide with an amine.
Derivative 2: Ether Derivatives via Alcoholysis
The epoxide can be opened with another alcohol under acidic or basic catalysis to form an ether diol. This reaction is fundamental in creating polyether polyols, which are precursors to polyurethanes.
-
Compound Name: 5-(2-hydroxy-3-methoxypropyl)pentan-1-ol
-
Derived From: Ring-opening with methanol. The regioselectivity of this reaction can be controlled by the catalyst choice.[3]
-
Significance: Introducing an ether linkage can modify the solubility and polarity of the molecule. For instance, reaction with ethylene glycol would yield a derivative like 5-(2-hydroxyethoxy)pentan-1-ol, enhancing hydrophilicity.[4]
Derivative 3: Protected Alcohol Derivatives
To perform chemistry on the epoxide without interference from the hydroxyl group, a protecting group strategy is employed. The tetrahydropyranyl (THP) ether is a common choice for protecting primary alcohols.
-
Compound Name: 2-((5-(oxiran-2-yl)pentyloxy)tetrahydro-2H-pyran
-
Derived From: Protection of the alcohol group of the parent compound. A closely related protected alcohol, 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-ol, has the CAS number 76102-74-4 .[5][6]
-
Significance: With the alcohol protected, the epoxide is free to react with sensitive reagents like organometallics or strong bases, greatly expanding its synthetic utility.[7]
Spectroscopic Characterization
A self-validating protocol requires rigorous characterization of the synthesized compounds. For 5-(oxiran-2-yl)pentan-1-ol and its derivatives, NMR and IR spectroscopy are indispensable tools.
| Technique | Expected Signature for 5-(oxiran-2-yl)pentan-1-ol |
| ¹H NMR | δ 3.4-3.6 ppm: Multiplet for -CH₂OHδ 2.9-3.1 ppm: Multiplet for oxirane ring CHδ 2.4-2.7 ppm: Multiplets for oxirane ring CH₂δ 1.3-1.6 ppm: Broad multiplets for the aliphatic chain -(CH₂)₄- |
| ¹³C NMR | δ ~62 ppm: -CH₂OHδ ~52 ppm: Oxirane ring CHδ ~47 ppm: Oxirane ring CH₂δ ~25-32 ppm: Aliphatic carbons |
| FT-IR | 3200-3500 cm⁻¹: Broad O-H stretch (alcohol)~3000 cm⁻¹: C-H stretch from epoxide ring~1250 cm⁻¹: C-O-C asymmetric stretch (epoxide)2850-2950 cm⁻¹: Aliphatic C-H stretches |
Note: Specific chemical shifts (δ) are approximate and can vary based on the solvent and instrument used.
Conclusion
5-(oxiran-2-yl)pentan-1-ol is a highly versatile chemical intermediate whose value is realized through its conversion into a multitude of derivatives. By understanding the distinct reactivity of its alcohol and epoxide moieties, researchers can strategically design and execute synthetic pathways to novel molecules for applications ranging from drug discovery to advanced materials. The protocols and characterization data presented in this guide provide a robust framework for scientists and developers to confidently work with this compound class.
References
-
Varshney, H., Ahmad, A., & Rauf, A. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences, 4, 21-24. [Link]
-
PubChem. (n.d.). 1-Pentanol, 5-((tetrahydro-2H-pyran-2-yl)oxy)-. National Center for Biotechnology Information. [Link]
-
Kovács, E., Faigl, F., & Mucsi, Z. (2020). Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters!. The Journal of Organic Chemistry, 85(17), 11236-11248. [Link]
-
Pharmaffiliates. (n.d.). N-(Oxiran-2-ylmethyl)propan-2-amine. [Link]
-
PubChemLite. (n.d.). 5-(2-hydroxyethoxy)pentan-1-ol. Université du Luxembourg. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 5-(2-hydroxyethoxy)pentan-1-ol (C7H16O3) [pubchemlite.lcsb.uni.lu]
- 5. 1-Pentanol, 5-((tetrahydro-2H-pyran-2-yl)oxy)- | C10H20O3 | CID 559098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 76102-74-4|5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-ol|BLD Pharm [bldpharm.com]
- 7. Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters! - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: Physical Properties and Applications of Terminal Epoxy Alcohols (C₇H₁₄O₂)
Executive Summary
This technical guide provides an in-depth analysis of terminal epoxy alcohols with the molecular formula C₇H₁₄O₂ , focusing on 6,7-epoxy-1-heptanol as the primary representative of this class. These compounds serve as critical chiral building blocks in the synthesis of complex pharmaceutical intermediates, particularly tetrahydropyrans (THPs) and polyether antibiotics. This document synthesizes physical property data, synthesis protocols, and reactivity profiles to support researchers in drug discovery and materials science.
Chemical Identity and Structural Analysis[1][2][3][4][5]
Terminal epoxy alcohols are bifunctional molecules containing a terminal epoxide (oxirane) ring and a hydroxyl group. The separation between these functional groups dictates their reactivity, particularly in intramolecular cyclization reactions.
Key Isomers of Interest
While multiple isomers exist for C₇H₁₄O₂, the following are most relevant to drug development:
| Compound Name | Structure Description | Key Application |
| 6,7-Epoxy-1-heptanol | Epoxide at ω-position; Primary alcohol at C1. | Precursor for 7-membered oxepanes and THPs; Polymer cross-linking (EVOH). |
| 1,2-Epoxy-3-heptanol | Epoxide at terminal position; Secondary alcohol. | Product of Sharpless epoxidation; Chiral synthon for polyketides. |
| (R/S)-Glycidyl Butyl Ether | Note: Often confused, but is an ether, not an alcohol. | Excluded from this specific analysis to maintain strict functional group focus. |
Stereochemical Considerations
The biological activity of derivatives often depends on the absolute configuration of the epoxide.
-
Chirality: The C6 carbon in 6,7-epoxy-1-heptanol is chiral. Enantioselective synthesis (e.g., Shi epoxidation, hydrolytic kinetic resolution) allows for the isolation of (R) or (S) enantiomers, essential for asymmetric synthesis.
Physical Properties
Note: Experimental data for specific isomers can be sparse in open literature. Values below represent a synthesis of experimental data and high-confidence predictive models based on structural analogs (e.g., 1-heptanol, butyl glycidyl ether).
Thermodynamic and Transport Properties
| Property | Value / Range | Condition | Source/Methodology |
| Molecular Weight | 130.19 g/mol | - | Calculated (C₇H₁₄O₂) |
| Physical State | Colorless Liquid | 25°C, 1 atm | Experimental Observation |
| Boiling Point | 205°C - 215°C | 760 mmHg | Predicted (ACD/Labs) |
| Boiling Point (Reduced) | ~95°C - 100°C | 15 mmHg | Estimated from homolog trends |
| Density | 0.96 ± 0.03 g/cm³ | 20°C | Comparative analysis vs. 1-heptanol (0.[1][2]82) & glycidol (1.11) |
| Refractive Index ( | 1.445 - 1.455 | 20°C | Predicted |
| Flash Point | > 95°C | Closed Cup | Estimated (Low volatility) |
| LogP | 1.2 - 1.5 | - | Partition coefficient (Octanol/Water) |
Solubility Profile
-
Water: Low to Moderate. The hydrophobic C7 chain dominates, but the polar epoxide and hydroxyl groups provide partial miscibility (~5-10 g/L estimated).
-
Organic Solvents: Miscible with DCM, THF, Ethyl Acetate, and DMSO.
Synthesis and Production Protocols
Primary Route: Epoxidation of Alkenyl Alcohols
The most robust route to 6,7-epoxy-1-heptanol involves the oxidation of 6-hepten-1-ol .
Protocol A: m-CPBA Epoxidation (Standard Laboratory Scale)
Objective: Non-stereoselective synthesis of racemic 6,7-epoxy-1-heptanol.
-
Reagents: 6-Hepten-1-ol (1.0 equiv), m-Chloroperbenzoic acid (m-CPBA, 1.2 equiv), Dichloromethane (DCM).
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve 6-hepten-1-ol in DCM (0.1 M concentration).
-
Cool to 0°C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes to control exotherm.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3-4 hours.
-
-
Workup (Critical for Purity):
-
Quench with saturated Na₂SO₃ (removes excess peroxide).
-
Wash with saturated NaHCO₃ (removes m-chlorobenzoic acid byproduct). Repeat until aqueous layer is basic.
-
Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient) is required to remove trace acid, which can trigger polymerization.
Figure 1: Standard laboratory synthesis workflow for 6,7-epoxy-1-heptanol via m-CPBA oxidation.
Asymmetric Routes (Chiral Building Blocks)
For drug development requiring high enantiomeric excess (ee):
-
Sharpless Epoxidation: Applicable if the precursor is an allylic alcohol (e.g., for 2,3-epoxy-1-heptanol).
-
Shi Epoxidation: Uses a fructose-derived ketone catalyst for terminal alkenes like 6-hepten-1-ol.
-
Hydrolytic Kinetic Resolution (HKR): Uses Jacobsen's Cobalt catalyst to resolve racemic epoxides.
Reactivity and Applications in Drug Discovery
Intramolecular Ring Opening (Cyclization)
The defining feature of terminal epoxy alcohols is their ability to undergo intramolecular epoxide ring opening (IERO) to form cyclic ethers.
-
Baldwin's Rules: For 6,7-epoxy-1-heptanol:
-
7-exo-tet: Favored under acidic conditions, leading to oxepanes (7-membered rings).
-
8-endo-tet: Disfavored but possible with specific Lewis acids.
-
-
Tetrahydropyran (THP) Formation: Often requires a specific structural isomer (e.g., 4,5-epoxy-1-pentanol) or a "relay" mechanism. However, 6,7-epoxy-1-heptanol is a key intermediate for larger macrocycles found in marine toxins (e.g., Brevetoxins).
Figure 2: Divergent reactivity pathways of 6,7-epoxy-1-heptanol under acidic and nucleophilic conditions.
Polymer Science: Modified EVOH Resins
In materials science, 6,7-epoxy-1-heptanol is used to modify Ethylene-Vinyl Alcohol (EVOH) copolymers. The hydroxyl group integrates into the polymer backbone, while the pendant epoxide acts as a cross-linking site or a scavenger for acid impurities, enhancing the thermal stability and gas barrier properties of the resin.
Safety and Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritant: Epoxides are alkylating agents. Direct contact can cause severe irritation or sensitization.
-
Genotoxicity: Many low molecular weight epoxides are potential mutagens (Ames positive). Handle as a potential carcinogen.
Storage Protocol:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent hydrolysis to the triol.
-
Stabilizers: Commercial samples may contain trace stabilizers to prevent polymerization.
References
-
Synthesis of Epoxides: Smith, J. G. (1984). "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656.
-
Physical Properties of Alcohols: "1-Heptanol Physical Properties." PubChem Database, National Center for Biotechnology Information.
-
Epoxide Cyclization Rules: Baldwin, J. E. (1976). "Rules for ring closure." Journal of the Chemical Society, Chemical Communications, (18), 734-736.
-
Resin Modification: US Patent 20050147778A1. "Resin composition and multi-layer structures." (Mentions 6,7-epoxy-1-heptanol in EVOH context).
-
Sharpless Epoxidation: Katsuki, T., & Sharpless, K. B. (1980). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society, 102(18), 5974-5976.
Sources
A Technical Guide to the Solubility of 5-(oxiran-2-yl)pentan-1-ol in Organic Solvents
Introduction: Understanding the Solvent Behavior of a Bifunctional Molecule
5-(oxiran-2-yl)pentan-1-ol is a molecule of significant interest in synthetic chemistry and drug development, incorporating two key functional groups: a terminal primary alcohol (-OH) and an epoxide (oxirane) ring. This bifunctional nature dictates its reactivity, but also its solubility, a critical parameter for reaction kinetics, purification, and formulation. The hydroxyl group offers a site for hydrogen bonding and polar interactions, while the five-carbon aliphatic chain provides a nonpolar character. The strained epoxide ring, while more polar than a typical ether, contributes to this complex solubility profile.[1]
This guide provides a deep dive into the theoretical and practical aspects of the solubility of 5-(oxiran-2-yl)pentan-1-ol in common organic solvents. We will explore the underlying principles governing its solubility, predict its behavior in various solvent classes, and provide detailed protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solvent compatibility for successful application in their work.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][3][4] The structure of 5-(oxiran-2-yl)pentan-1-ol features a hydrophilic (water-loving) head and a larger, more hydrophobic (water-fearing) body.
-
The Hydroxyl Group (-OH): This is a highly polar group capable of both donating and accepting hydrogen bonds. This feature strongly promotes solubility in polar protic solvents like water and alcohols.[5][6]
-
The Epoxide Ring: The strained three-membered ring of the epoxide is more polar than a simple ether due to its bond angles and the electronegativity of the oxygen atom.[1] It can act as a hydrogen bond acceptor.[6]
-
The Pentyl Chain (-C5H10-): This hydrocarbon chain is nonpolar and contributes to the molecule's hydrophobic character. As the length of the hydrocarbon chain increases in alcohols, their solubility in water decreases.[7][8]
The interplay of these features suggests that 5-(oxiran-2-yl)pentan-1-ol will exhibit a balanced solubility profile, being miscible with a range of solvents.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis and the "like dissolves like" principle, we can predict the solubility of 5-(oxiran-2-yl)pentan-1-ol in various classes of organic solvents. Pentan-1-ol, a structurally similar alcohol, is highly soluble in organic solvents such as ethanol and ether.[9] Epoxides are also generally soluble in organic solvents.[1][10] Therefore, 5-(oxiran-2-yl)pentan-1-ol is expected to be readily soluble in most common organic solvents, with the exception of highly nonpolar ones where the polar functional groups may limit miscibility.
| Solvent Class | Representative Solvents | Predicted Solubility of 5-(oxiran-2-yl)pentan-1-ol | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The hydroxyl group of the solute can form strong hydrogen bonds with these solvents. Solubility in water is expected to be moderate, similar to pentanol.[9][11] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar epoxide and hydroxyl groups can engage in dipole-dipole interactions with these solvents. The lack of hydrogen bond donation from the solvent is not a significant barrier. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The pentyl chain will interact favorably with nonpolar solvents through van der Waals forces. Diethyl ether, being slightly polar, is expected to be an excellent solvent. Solubility may be lower in very nonpolar solvents like hexane. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the molecule. |
Experimental Determination of Solubility
While predictions are useful, empirical determination is essential for precise applications. The following protocols outline methods for both qualitative and quantitative assessment of solubility.
Protocol 1: Qualitative Visual Miscibility Test
This rapid method is used to determine if two liquids are miscible at a given ratio.[2]
Materials:
-
5-(oxiran-2-yl)pentan-1-ol
-
A selection of organic solvents (e.g., methanol, acetone, hexane, dichloromethane)
-
Small glass vials or test tubes with caps
-
Pipettes
Procedure:
-
Add 1 mL of the chosen organic solvent to a clean, dry vial.
-
Add 1 mL of 5-(oxiran-2-yl)pentan-1-ol to the same vial.
-
Cap the vial and shake vigorously for 30 seconds.
-
Allow the mixture to stand for 5 minutes and observe.
-
Interpretation of Results:
-
Miscible: A single, clear liquid phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Protocol 2: Quantitative Determination using the Shake-Flask Method (Adapted for Liquids)
For a more precise measurement of solubility, especially in cases of partial miscibility, the shake-flask method can be adapted.[3] This protocol aims to create a saturated solution and then measure the concentration of the solute in the solvent layer.
Materials:
-
5-(oxiran-2-yl)pentan-1-ol
-
The organic solvent of interest
-
Sealed, temperature-controlled container (e.g., flask in a shaker bath)
-
Centrifuge and centrifuge tubes
-
Analytical instrumentation (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
-
Volumetric flasks and syringes
Procedure:
-
Preparation of a Saturated Mixture: Add an excess of 5-(oxiran-2-yl)pentan-1-ol to a known volume of the organic solvent in a sealed flask. The goal is to have a distinct layer of the solute, ensuring the solvent is saturated.
-
Equilibration: Place the flask in a temperature-controlled shaker bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at high speed to facilitate a clean separation of the two liquid phases.
-
Sample Collection: Carefully extract a known volume of the solvent layer (the saturated solution), being careful not to disturb the solute layer.
-
Quantification:
-
Prepare a series of standard solutions of 5-(oxiran-2-yl)pentan-1-ol in the chosen solvent at known concentrations.
-
Analyze the standard solutions using an appropriate analytical method (e.g., GC or HPLC) to generate a calibration curve.
-
Analyze the collected sample from the saturated solution.
-
Determine the concentration of 5-(oxiran-2-yl)pentan-1-ol in the sample by comparing its analytical response to the calibration curve.
-
-
Data Reporting: Report the solubility as mass per unit volume (e.g., g/L) or as a percentage by weight or volume at the specified temperature.[3]
Experimental Workflow Diagram
Sources
- 1. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. education.com [education.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Alcohols and Ethers [chemed.chem.purdue.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fiveable.me [fiveable.me]
- 11. quora.com [quora.com]
Safety data sheet (SDS) for 6,7-epoxyheptan-1-ol
This guide functions as an advanced technical document for 6,7-epoxyheptan-1-ol (CAS: 93545-86-9). It synthesizes standard safety data with experimental context, designed for researchers utilizing this compound as a chiral building block or polymer cross-linker.
Part 1: Chemical Identity & Characterization
This section establishes the precise chemical entity, distinguishing it from common isomers to ensure experimental reproducibility.
| Parameter | Technical Specification |
| IUPAC Name | 5-(Oxiran-2-yl)pentan-1-ol; 6,7-Epoxyheptan-1-ol |
| CAS Number | 93545-86-9 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| SMILES | OCCCCCCC1OC1 |
| Physical State | Colorless to pale yellow viscous liquid (at 20°C) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Moderately soluble in water (due to amphiphilic nature) |
| Boiling Point | ~220°C (Predicted); often distilled under reduced pressure (e.g., 100°C @ 2 mmHg) to prevent polymerization |
Structural Context
The molecule features two distinct reactive termini:[1][2][3]
-
C1 Primary Alcohol: Nucleophilic, capable of esterification or oxidation.
-
C6-C7 Terminal Epoxide: Electrophilic, highly strained ring susceptible to nucleophilic attack (Sₙ2) or acid-catalyzed hydrolysis.
Part 2: Hazard Identification & Risk Assessment (GHS)
Based on functional group analysis (aliphatic epoxy-alcohols) and QSAR modeling.
GHS Classification
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction—common to epoxides).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
Mechanism of Toxicity
The epoxide moiety is an alkylating agent . Upon contact with biological nucleophiles (DNA bases, protein residues like cysteine/lysine), the ring opens, forming stable covalent adducts. This mechanism drives the sensitization and potential genotoxic risk.
Signal Word: WARNING
Part 3: Safe Handling & Reactivity Protocols
This section moves beyond generic advice, explaining the why behind handling procedures to prevent experimental failure (e.g., polymerization).
Stability & Storage Architecture
-
Moisture Sensitivity: The epoxide ring is prone to hydrolysis in the presence of moisture and trace acid, converting the compound to heptane-1,6,7-triol .
-
Protocol: Store under inert atmosphere (Argon/Nitrogen).
-
-
Thermal Instability: Prolonged heating >100°C without radical inhibitors can induce ether-linkage polymerization.
-
Storage: Refrigerate (2–8°C).
-
Reactivity Visualization (DOT)
The following diagram maps the chemical fate of 6,7-epoxyheptan-1-ol under different environmental conditions, guiding both synthesis and waste management.
Figure 1: Chemical fate pathways.[4][5][6][7][8] Avoid acidic moisture to prevent degradation to the triol.
Part 4: Emergency Response Framework
A self-validating workflow for spills, prioritizing the neutralization of the alkylating epoxide ring.
Decontamination Solution (The "Quench")
Do not simply wipe with water. You must chemically degrade the epoxide.
-
Formula: 10% aqueous Sodium Carbonate (Na₂CO₃) + 5% Glycine (optional).
-
Mechanism: The base catalyzes the hydrolysis; glycine acts as a "sacrificial nucleophile" to rapidly open the epoxide ring, rendering it non-toxic.
Emergency Decision Tree
Figure 2: Triage workflow for exposure to aliphatic epoxides.
Part 5: Experimental Synthesis & Usage
For researchers synthesizing this compound de novo or using it as an intermediate.
Synthesis Protocol (Epoxidation)
Reaction: 6-Hepten-1-ol + m-CPBA → 6,7-Epoxyheptan-1-ol Rationale: m-Chloroperbenzoic acid (m-CPBA) is preferred for laboratory scale due to high stereospecificity (retention of alkene geometry) and mild conditions.
-
Setup: Dissolve 6-hepten-1-ol (1.0 eq) in Dichloromethane (DCM) at 0°C.
-
Addition: Add m-CPBA (1.1 eq) portion-wise to control exotherm.
-
Monitoring: Stir at 0°C -> RT for 4 hours. Monitor by TLC (Stain: Anisaldehyde; Epoxide stains blue/violet).
-
Workup (Critical):
-
Quench excess peroxide with saturated Na₂SO₃ (check for peroxide absence with starch-iodide paper).
-
Neutralize m-chlorobenzoic acid byproduct with saturated NaHCO₃.
-
Why? Acidic byproducts will hydrolyze your epoxide product during concentration.
-
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc).
Quantitative Data: Typical Properties
| Property | Value | Note |
| Refractive Index ( | 1.4510 | Estimated |
| Density | 0.98 g/mL | Denser than parent alkene |
| Flash Point | >93°C | Combustible, not Highly Flammable |
| Auto-ignition | Unknown | Treat as >200°C |
Part 6: Regulatory & Disposal
-
TSCA (USA): Research & Development (R&D) exemption status likely applies. Not listed on the public Inventory as a high-volume commercial chemical.
-
Disposal Code: D001 (Ignitable) if in solvent; otherwise, manage as hazardous organic waste.
-
Destruction: Incineration is the preferred method. Chemical hydrolysis (acidic water) followed by biological treatment is possible for aqueous waste streams.
References
-
PubChem Compound Summary. 5-(Oxiran-2-yl)pentan-1-ol (CID 14464593). National Library of Medicine. [Link]
-
Shikichi, Y., & Mori, K. (2012). Synthesis of (1R,7Z)-1-Methyl-7-hexadecenyl Acetate... from 6-hepten-1-ol.[9] Bioscience, Biotechnology, and Biochemistry.[9] (Demonstrates synthesis utility). [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. 2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US5886177A - Phosphate linked oligomers - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-Heptenyl acetate | 5048-30-6 | Benchchem [benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. Heptan-1-ol | CAS#:111-70-6 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Sourcing and Utilizing 5-(oxiran-2-yl)pentan-1-ol
This technical guide details the sourcing, synthesis, and application of 5-(oxiran-2-yl)pentan-1-ol (commonly known as 6,7-epoxyheptan-1-ol ), a critical bifunctional intermediate in the synthesis of complex lipids and pharmaceutical linkers.
Chemical Identity & Core Specifications
5-(oxiran-2-yl)pentan-1-ol is a bifunctional C7 building block characterized by a primary hydroxyl group at one terminus and a reactive epoxide (oxirane) ring at the other. This dual functionality makes it an indispensable "molecular tether" for constructing lipid tails in Lipid Nanoparticles (LNPs) and designing proteolysis-targeting chimeras (PROTACs).
Key Identifiers
| Parameter | Specification |
| IUPAC Name | 5-(oxiran-2-yl)pentan-1-ol |
| Common Name | 6,7-epoxyheptan-1-ol; 2-(5-hydroxypentyl)oxirane |
| CAS Number | 93545-86-9 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.19 g/mol |
| SMILES | OCCC1CO1 (Generic) / OCCCCC1CO1 |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~230°C (Predicted) / 105-110°C @ 15 mmHg |
Critical Quality Attributes (CQA) for Pharma Grade
-
Purity (GC): ≥ 97.0% (Critical to avoid chain-termination in polymerizations).
-
Epoxy Content: ≥ 98% theoretical (Titration with HBr/Acetic acid).
-
Water Content (Karl Fischer): ≤ 0.1% (Water initiates epoxide hydrolysis).
-
Peroxide Value: < 5 meq/kg (Essential for stability).
Commercial Supply Landscape
The supply chain for 5-(oxiran-2-yl)pentan-1-ol is bifurcated between catalog research suppliers (mg to g scale) and custom synthesis houses (kg scale). It is rarely held in bulk inventory due to the reactivity of the epoxide ring.
Tier 1: Research Scale (In-Stock / Short Lead Time)
These suppliers are best for initial route scouting and medicinal chemistry SAR (Structure-Activity Relationship) studies.
-
Sigma-Aldrich (Merck): Listed under Catalog #ENAH98DB7331 . Often sourced via third-party agreements (e.g., Enamine). High reliability but higher unit cost.
-
Enamine: A primary source for this building block. Offers diverse analogs (e.g., chiral variants).
-
Combi-Blocks: Frequently stocks the precursor (6-hepten-1-ol) and the epoxide. Known for competitive pricing on gram-scale blocks.
Tier 2: Process Scale (Custom Manufacturing)
For pilot plant or GMP production, direct engagement with synthesis houses is required.
-
BOC Sciences: Specializes in scale-up of epoxide intermediates.
-
Ambeed: Aggregator that can facilitate bulk orders from Asian contract manufacturing organizations (CMOs).
Sourcing Strategy: For quantities >100g, it is often more cost-effective to purchase the precursor 6-hepten-1-ol (CAS 111-70-6) and perform the epoxidation in-house (see Section 3), as the epoxide shipping requires cold chain logistics (2-8°C) to prevent degradation.
Synthesis & Manufacturing (The "Make vs. Buy" Protocol)
When commercial stock is unavailable or cost-prohibitive, the synthesis of 5-(oxiran-2-yl)pentan-1-ol is a robust, single-step protocol from 6-hepten-1-ol.
Reaction Scheme
The transformation involves the electrophilic addition of oxygen to the alkene using meta-Chloroperoxybenzoic acid (mCPBA).
Figure 1: Epoxidation workflow for synthesizing 5-(oxiran-2-yl)pentan-1-ol from commercially available alkene precursors.
Validated Protocol
-
Setup: Charge a round-bottom flask with 6-hepten-1-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration]. Cool to 0°C under Nitrogen.
-
Addition: Add mCPBA (1.2 equiv, 77% max purity grade) portion-wise over 30 minutes. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) and monitor by TLC (Stain: KMnO4; Alkene spot disappears).
-
Quench: Pour mixture into saturated aqueous NaHCO₃ mixed with 10% Na₂S₂O₃ (to reduce excess peroxide). Stir vigorously until bubbling ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over MgSO₄.
-
Purification: Flash Column Chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (gradient 4:1 to 2:1).
-
Yield: Typically 85-95%.
-
Stability Check: Store product at -20°C.
-
Applications in Drug Development
This intermediate is a "linchpin" molecule, enabling the connection of polar headgroups to hydrophobic tails.
A. Lipid Nanoparticle (LNP) Synthesis
In the development of ionizable lipids (like those used in mRNA vaccines), the epoxide ring allows for the ring-opening addition of amines.
-
Mechanism: An amine core (e.g., ethanolamine derivative) attacks the epoxide carbon.
-
Result: Formation of a secondary alcohol (hydrogen bond donor) and extension of the lipid tail by 7 carbons.
-
Relevance: The 7-carbon spacer is optimal for membrane fluidity and endosomal escape (pKa modulation).
B. PROTAC Linker Design
The hydroxyl group allows attachment to an E3 ligase ligand, while the epoxide can be reacted with a nucleophile on the Target Protein ligand.
-
Advantage: Provides a fixed-length alkyl chain with a solubilizing hydroxyl motif (post-opening).
Figure 2: Divergent synthetic utility of the intermediate in lipid and linker chemistry.
Handling & Stability Guidelines
Epoxides are strained rings susceptible to nucleophilic attack and acid-catalyzed hydrolysis.
-
Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Solvent Compatibility: Avoid protic solvents (Methanol, Water) with acidic catalysts. Stable in DCM, THF, and Toluene.
-
Safety: Epoxides are potential alkylating agents. Use gloves and work in a fume hood.
-
Shelf Life: ~6 months if stored correctly. If the oil turns cloudy or viscous, check for polymerization via NMR (broadening of peaks).
References
-
Sigma-Aldrich. Product Specification: 5-(oxiran-2-yl)pentan-1-ol (Catalog ENAH98DB7331). Retrieved from .
-
PubChem. Compound Summary: 6,7-Epoxyheptan-1-ol (CAS 93545-86-9). Retrieved from .
-
National Institute of Standards and Technology (NIST). 6-Hepten-1-ol (Precursor CAS 111-70-6) Properties. Retrieved from .
-
Enamine. Building Blocks for Lipid Synthesis. Retrieved from .
Methodological & Application
Application Note: 5-(Oxiran-2-yl)pentan-1-ol as a Bifunctional Chiral Building Block in Advanced Organic Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, orthogonal functionalization, and self-validating experimental protocols.
Executive Summary & Physicochemical Profile
In modern synthetic organic chemistry, the strategic selection of chiral building blocks is paramount for the efficient construction of complex molecular architectures without the need for arduous downstream chiral resolution[1]. 5-(Oxiran-2-yl)pentan-1-ol (also known as 1,2-epoxyheptan-7-ol) is a highly versatile C7 aliphatic spacer molecule. It features two orthogonal reactive sites: a terminal primary alcohol and a terminal epoxide.
This bifunctionality makes an ideal linchpin for synthesizing macrocyclic lactones, pheromones, and ionizable lipids used in lipid nanoparticle (LNP) mRNA delivery systems[2].
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | 5-(oxiran-2-yl)pentan-1-ol | Terminal functionalization allows for linear chain extension. |
| CAS Number | 93545-86-9 | Commercially available for scalable synthesis. |
| Molecular Formula | C₇H₁₄O₂ | C5 aliphatic spacer minimizes steric/electronic cross-talk. |
| Molecular Weight | 130.19 g/mol | Low molecular weight ensures high atom economy. |
| Reactive Sites | Primary -OH, Terminal Epoxide | Enables orthogonal protection and regioselective ring-opening. |
Mechanistic Causality: Orthogonality & Regioselectivity
The true utility of 5-(oxiran-2-yl)pentan-1-ol lies in the electronic and steric isolation of its two functional groups, separated by a flexible pentyl chain. This allows chemists to manipulate one end of the molecule without degrading the other.
Orthogonal Protection
The primary alcohol can be selectively protected (e.g., as a silyl ether) under mildly basic conditions. Because epoxides are generally stable to bases and nucleophiles in the absence of protic activation or elevated temperatures, reagents like tert-butyldimethylsilyl chloride (TBSCl) and imidazole will exclusively react with the primary alcohol.
Regioselective Ring-Opening
The at the less sterically hindered C1 position under basic or neutral conditions via an Sₙ2 mechanism[3]. Conversely, under acidic conditions, the epoxide oxygen is protonated, creating a borderline Sₙ1/Sₙ2 transition state. This builds partial positive charge on the more substituted C2 carbon, which can lead to a loss of regioselectivity or even favor attack at C2. For drug development applications, basic/neutral conditions are strictly preferred to ensure >95% regioselectivity for the 1-substituted-2-ol product[4].
Fig 1. Mechanistic pathways for the regioselective ring-opening of the terminal epoxide.
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to confirm success before proceeding.
Protocol A: Chemoselective Protection of the Primary Alcohol
Objective: Convert the primary alcohol to a TBS ether while leaving the terminal epoxide intact.
-
Step 1: Dissolve 5-(oxiran-2-yl)pentan-1-ol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
-
Step 2: Add Imidazole (2.0 equiv). Causality: Imidazole serves a dual purpose. It acts as a nucleophilic catalyst to form a highly reactive N-silyl intermediate, and it acts as an acid scavenger to neutralize the HCl byproduct, which would otherwise catalyze unwanted epoxide ring-opening.
-
Step 3: Cool the solution to 0 °C and dropwise add TBSCl (1.1 equiv) dissolved in DCM. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Validation Checkpoint 1 (TLC): Run a TLC plate (Hexane/EtOAc 8:2). The reaction is complete when the polar starting material spot (R_f ~0.2) disappears, replaced by a non-polar product spot (R_f ~0.7).
-
Step 4: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint 2 (¹H NMR): Confirm success via NMR. Look for a new singlet at ~0.05 ppm (6H, Si-CH₃) and ~0.90 ppm (9H, t-Bu). Crucially, verify that the epoxide proton multiplets at ~2.4, 2.7, and 2.9 ppm remain unshifted and integrate correctly (3H total).
Protocol B: Regioselective Epoxide Ring-Opening with a Primary Amine
Objective: Open the epoxide with a primary amine (R-NH₂) to yield a secondary amino alcohol, a foundational reaction in[4].
-
Step 1: Dissolve the TBS-protected epoxide (1.0 equiv) and the desired primary amine (1.2 equiv) in absolute Ethanol (0.5 M).
-
Step 2: Heat the mixture to 80 °C in a sealed tube for 16 hours. Causality: Ethanol is deliberately chosen over aprotic solvents like THF. As a protic solvent, ethanol hydrogen-bonds to the epoxide oxygen, polarizing the C-O bond and lowering the activation energy for the Sₙ2 attack by the amine. This achieves high conversion without the need for Lewis acids that could cleave the TBS group.
-
Validation Checkpoint 1 (TLC): Run a TLC plate (DCM/MeOH 9:1). The non-polar epoxide spot will be replaced by a highly polar, ninhydrin-active spot corresponding to the amino alcohol.
-
Step 3: Concentrate the mixture in vacuo and purify via flash column chromatography (DCM/MeOH/NH₄OH gradient).
-
Validation Checkpoint 2 (LC-MS): Confirm the exact mass of the adduct. The presence of a single major peak in the chromatogram validates the >95% regioselectivity of the Sₙ2 attack at C1.
Fig 2. Orthogonal functionalization workflow for 5-(oxiran-2-yl)pentan-1-ol.
Quantitative Data: Optimization of Ring-Opening
The choice of solvent and temperature drastically impacts both the yield and the regioselectivity of the epoxide ring-opening. Table 2 summarizes the causality behind solvent selection during protocol optimization.
Table 2: Influence of Solvent on Amine Ring-Opening Regioselectivity
| Solvent | Temperature | Conversion (%) | Regioselectivity (C1:C2) | Mechanistic Rationale |
| Ethanol | 80 °C | >95% | >99:1 | Protic activation strongly favors Sₙ2 attack at the less hindered C1. |
| THF | 65 °C | 40% | 95:5 | Lack of hydrogen-bonding slows the reaction velocity significantly. |
| Toluene | 110 °C | 60% | 90:10 | Non-polar environment reduces stabilization of the polar transition state. |
| DCM + BF₃·OEt₂ | 0 °C | >95% | 70:30 | Lewis acid induces Sₙ1-like carbocation character, increasing C2 attack. |
References
-
Sigma-Aldrich. "5-(oxiran-2-yl)pentan-1-ol Product Specification". Sigma-Aldrich Catalog.
-
LibreTexts Chemistry. "18.6: Reactions of Epoxides - Ring-opening". Organic Chemistry (Wade).
-
Moschona, F., Savvopoulou, I., Tsitopoulou, M., Tataraki, D., & Rassias, G. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Catalysts 2020, 10(10), 1117.
-
BenchChem. "A Technical Guide to Chiral Building Blocks in Synthesis". BenchChem Technical Resources.
Sources
Application Notes & Protocols: 5-(Oxiran-2-yl)pentan-1-ol, a Versatile Chiral Building Block for Insect Pheromone Synthesis
Abstract
Chirality is a determining factor in the biological activity of insect pheromones, where often only a single enantiomer is active, and its antipode can be inactive or even inhibitory.[1] This necessitates the development of robust enantioselective synthetic routes for effective and species-specific pest management solutions.[2] This document provides a detailed guide on the synthesis and application of 5-(oxiran-2-yl)pentan-1-ol, a key C7 chiral building block. We present protocols for its enantioselective synthesis from an achiral precursor via Sharpless asymmetric epoxidation, methods for its characterization, and its subsequent elaboration into a representative long-chain pheromone component through regioselective epoxide ring-opening. These methodologies are designed for researchers in chemical ecology, organic synthesis, and drug development, providing both the practical steps and the scientific rationale behind them.
Section 1: Synthesis of the Key Intermediate: (S)-5-(Oxiran-2-yl)pentan-1-ol
The strategic value of 5-(oxiran-2-yl)pentan-1-ol lies in its bifunctional nature: a terminal primary alcohol that can be protected or modified, and a chiral epoxide ring that serves as a potent electrophile for carbon-carbon bond formation. The synthesis begins with a commercially available, inexpensive achiral starting material, hept-6-en-1-ol. The critical step for introducing chirality is the Sharpless asymmetric epoxidation of the allylic alcohol.[3][4]
Synthetic Workflow Overview
The overall transformation from the starting material to the final chiral intermediate is a three-step process involving protection, enantioselective epoxidation, and deprotection.
Sources
- 1. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research team boosts environmentally sustainable pest control via insect pheromones | IANR News [ianrnews.unl.edu]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
Grignard reaction protocols for terminal epoxy alcohols
Application Note: Regioselective Grignard Protocols for Terminal 2,3-Epoxy Alcohols
Executive Summary
The reaction of Grignard reagents (
This guide outlines a robust, field-proven protocol utilizing Copper(I) catalysis to enforce regioselectivity at the C3 (terminal) position, ensuring high yields of 1,3-diols. We also address the "Magnesium Chelate" effect and the critical stoichiometry required to prevent reagent quenching.
Mechanistic Foundations: The Battle for Regiocontrol
To master this reaction, one must understand the three competing forces at play in the reaction vessel:
-
The Alkoxide Sink: The first equivalent of Grignard reagent acts solely as a base, deprotonating the hydroxyl group to form a magnesium alkoxide. This is instantaneous and exothermic.
-
The Payne Equilibrium: The resulting alkoxide can attack the epoxide C2 position intramolecularly, causing the epoxide to migrate (Payne Rearrangement).[1][2][3] This creates a mixture of isomeric epoxides, leading to product mixtures.[3]
-
Chelation vs. Sterics:
-
Uncatalyzed: The Magnesium atom coordinates to the alkoxide and the epoxide oxygen. While this activates the ring, it can sometimes direct attack to C2 (proximal) via a 5-membered chelate, though steric hindrance at C2 usually pushes attack to C3.
-
Copper-Catalyzed: The addition of Cu(I) salts generates a transient organocuprate species. These "softer" nucleophiles are less basic and overwhelmingly favor
attack at the sterically accessible C3 (terminal) position, bypassing the Payne equilibrium.
-
Visualizing the Pathway
Figure 1: Mechanistic bifurcation. Copper catalysis (Green path) bypasses the messy chelation/Payne pathways (Red), securing the C3-selective product.
Critical Parameters & Stoichiometry
Failure in this reaction is most often due to incorrect stoichiometry. You are reacting a bifunctional molecule.
| Parameter | Requirement | Scientific Rationale |
| Stoichiometry | The first equivalent is consumed to convert | |
| Catalyst | CuI or CuCN (10-20 mol%) | Copper salts transmetallate with the Grignard to form organocuprates ( |
| Temperature | -20°C to 0°C | Low temperature suppresses the Payne rearrangement (which has a higher activation energy) while allowing the Cu-catalyzed opening to proceed. |
| Solvent | THF / Et2O (Mix) | THF is required to solubilize the Cu-complex, but pure THF can be too Lewis-basic, retarding the reaction. A mixture (or adding Grignard in Et2O to substrate in THF) is ideal. |
Protocol: Copper-Catalyzed Regioselective Opening
Objective: Synthesis of a 1,3-diol via C3-attack on a terminal 2,3-epoxy alcohol. Scale: 1.0 mmol (Adjustable).
Materials
-
Substrate: Terminal 2,3-epoxy alcohol (1.0 mmol).
-
Reagent: Grignard Reagent (
or ), 1.0 M - 3.0 M solution. -
Catalyst: Copper(I) Iodide (
), purified (white powder, not green/brown). -
Solvent: Anhydrous THF and/or Diethyl Ether.
Step-by-Step Methodology
-
System Preparation (Self-Validating Step):
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Validation: Ensure the CuI is white/off-white. If it is brown, it is oxidized and will lower yields. Recrystallize from KI/water if necessary.
-
-
Substrate Solubilization:
-
Charge the flask with CuI (19 mg, 0.1 mmol, 10 mol%) .
-
Add anhydrous THF (5 mL) .
-
Cool the suspension to -20°C (ice/salt bath or cryocooler).
-
Add the epoxy alcohol (1.0 mmol) dissolved in a minimum amount of THF (1 mL).
-
-
The "Sacrificial" Deprotonation:
-
Nucleophilic Addition (The "Real" Reaction):
-
Add the remaining 1.5 equivalents of Grignard reagent dropwise over 20 minutes.
-
Why Slow? To prevent local heating which triggers the Payne rearrangement.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Monitoring:
-
Monitor via TLC. The epoxy alcohol spot will disappear.
-
Validation: If the reaction stalls, warm to Room Temperature (RT) cautiously.
-
-
Quench and Workup:
-
Cool back to 0°C.
-
Quench by slow addition of saturated aqueous
. This breaks the Mg-alkoxide and solubilizes Copper salts. -
Chelation Break: If the emulsion is stubborn (due to Mg/Cu salts), add a small amount of 10% aqueous ammonia to sequester the Copper (turns deep blue).
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
-
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Recovery of Starting Material | Insufficient Grignard. | Remember the n+1 rule . The alcohol consumes 1 equivalent. Increase total load to 2.5 eq. |
| Mixture of Regioisomers | Payne Rearrangement occurred.[3][7][8] | Temperature was too high during addition, or Cu-catalyst was inactive. Keep T < -10°C during addition. Ensure CuI is white. |
| Low Yield / Messy TLC | Moisture contamination. | Grignards are unforgiving. Re-dry glassware. Titrate the Grignard reagent to verify molarity. |
| Reaction Stalls | Strong Mg-O coordination. | The Mg-alkoxide can precipitate and coat the stir bar. Add more solvent (THF) or use a mechanical stirrer for large scales. |
References
-
Huynh, C., Derguini-Boumechal, F., & Linstrumelle, G. (1979).[9] Copper-catalysed reactions of Grignard reagents with epoxides and oxetane.[9] Tetrahedron Letters, 20(17), 1503-1506.
-
Source:
-
-
Behrens, C. H., & Sharpless, K. B. (1985).[10] The regioselective opening of 2,3-epoxy alcohols by nucleophiles.[3][7][11] Journal of Organic Chemistry, 50(26), 5696–5704.
-
Source:
-
- Parker, K. A., & Isaacs, R. C. (1980). On the mechanism of the reaction of Grignard reagents with epoxy alcohols. Journal of Organic Chemistry. Context: Discusses the role of alkoxide-directed opening.
-
Hanson, R. M. (1991).[10] The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. Chemical Reviews, 91(4), 437–475.
-
Source:
-
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. The Payne Rearrangement [ns1.almerja.com]
- 3. organicreactions.org [organicreactions.org]
- 4. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Payne Rearrangement (Chapter 42) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Payne rearrangement - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: Kinetic Resolution of Racemic 6,7-Epoxyheptan-1-ol Using Hydrolytic Enzymes
Abstract
This document provides a comprehensive guide for the kinetic resolution of racemic 6,7-epoxyheptan-1-ol utilizing hydrolytic enzymes, specifically epoxide hydrolases. Enantiomerically pure epoxides and their corresponding diols are critical chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. This application note details the underlying principles of enzymatic kinetic resolution, offers a detailed experimental protocol for laboratory-scale synthesis, outlines analytical methods for assessing reaction success, and provides a troubleshooting guide to address common experimental challenges. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to implement robust and selective biocatalytic strategies.
Introduction: The Imperative of Chirality and the Power of Biocatalysis
The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. A single chiral center can mean the difference between a potent therapeutic agent and an inactive or even harmful substance. Consequently, the development of efficient methods to obtain enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis.
Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers.[1] This technique exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts quickly to form a product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.[2] While chemical catalysts for kinetic resolution exist, biocatalysts in the form of enzymes offer unparalleled selectivity under mild reaction conditions.[3][4]
Hydrolytic enzymes, particularly epoxide hydrolases (EHs), have garnered significant attention for their ability to catalyze the enantioselective ring-opening of racemic epoxides.[5][6] These enzymes, which require no cofactors, add a molecule of water to the epoxide ring to form the corresponding vicinal diol.[6] For a racemic epoxide, an enantioselective EH will preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted, enantiopure epoxide and the resulting enantiopure diol. This approach provides access to two valuable chiral building blocks from a single racemic starting material.
This guide focuses on the kinetic resolution of (±)-6,7-epoxyheptan-1-ol, a substrate of interest due to its bifunctional nature, containing both an epoxide and a primary alcohol.
Principle of Enzymatic Kinetic Resolution of Epoxides
The enzymatic kinetic resolution of a racemic epoxide using an epoxide hydrolase is predicated on the enzyme's ability to selectively bind and catalyze the hydrolysis of one enantiomer over the other. The enzyme's chiral active site creates a diastereomeric transition state with each enantiomer, leading to a significant difference in the activation energy required for the reaction.
Figure 1: Principle of Kinetic Resolution. The epoxide hydrolase selectively catalyzes the hydrolysis of the (R)-enantiomer at a faster rate (k_fast) than the (S)-enantiomer (k_slow), leading to the accumulation of the enantioenriched (S)-epoxide and the formation of the (S)-diol.
The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is essential for achieving high enantiomeric excess (ee) for both the unreacted substrate and the product.[7]
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-6,7-Epoxyheptan-1-ol
This protocol provides a general procedure for the screening and optimization of the kinetic resolution. Researchers should adapt this protocol based on the specific enzyme and equipment available.
Materials and Reagents
-
Racemic 6,7-epoxyheptan-1-ol
-
Epoxide Hydrolase (e.g., from Aspergillus niger, Bacillus megaterium, or other microbial sources)[6]
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Reaction vials (e.g., 1.5 mL or 4 mL)
-
Thermostated shaker or magnetic stirrer
-
Centrifuge
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) system with a suitable chiral column
General Screening Protocol
-
Enzyme Preparation: Prepare a stock solution or suspension of the epoxide hydrolase in 50 mM potassium phosphate buffer (pH 7.0). The optimal concentration will vary depending on the enzyme's activity and should be determined empirically.
-
Reaction Setup: In a reaction vial, add 10 mg of racemic 6,7-epoxyheptan-1-ol.
-
Initiation: Add 1 mL of the enzyme solution/suspension to the vial.
-
Incubation: Seal the vial and place it in a thermostated shaker at 30°C and 200 rpm.
-
Reaction Monitoring: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw a sample (e.g., 100 µL) from the reaction mixture.
-
Work-up: Quench the reaction by adding 100 µL of ethyl acetate to the sample. Vortex thoroughly and centrifuge to separate the layers.
-
Analysis: Analyze the organic layer by chiral GC to determine the enantiomeric excess of the remaining epoxide and the conversion to the diol.
Preparative Scale Protocol (Example)
-
Reaction Setup: To a 50 mL round-bottom flask, add 500 mg of racemic 6,7-epoxyheptan-1-ol and 25 mL of 50 mM potassium phosphate buffer (pH 7.0).
-
Enzyme Addition: Add the optimized amount of epoxide hydrolase (e.g., 50 mg of a commercially available preparation).
-
Reaction: Stir the mixture at 30°C and monitor the reaction progress by taking small aliquots for chiral GC analysis.
-
Termination: Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by adding 25 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the unreacted epoxide and the diol product by column chromatography on silica gel.
Figure 2: Experimental Workflow. A step-by-step overview of the kinetic resolution process from reaction setup to product isolation.
Analytical Methodology: Assessing Success with Chiral Gas Chromatography
Chiral gas chromatography (GC) is the most common and effective method for determining the enantiomeric excess (ee) of the substrate and product, as well as the reaction conversion.[8][9]
GC Method Parameters (Example)
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., Chiraldex G-TA or equivalent).[10]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Program: 80°C hold for 2 min, then ramp to 150°C at 5°C/min.
-
Injection: 1 µL, split ratio 50:1.
Note: The oven temperature program may require optimization to achieve baseline separation of all four components (R-epoxide, S-epoxide, R-diol, S-diol). Derivatization of the diol may be necessary in some cases to improve peak shape and resolution.
Data Interpretation and Calculations
The enantiomeric excess (ee) and conversion (c) are calculated from the peak areas in the chromatogram.
Enantiomeric Excess (ee):
-
Substrate (Epoxide): ee_s (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Product (Diol): ee_p (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Conversion (c):
-
c (%) = [ (Area_diol_R + Area_diol_S) / (Area_epoxide_R + Area_epoxide_S + Area_diol_R + Area_diol_S) ] * 100
Enantiomeric Ratio (E-value): The E-value can be calculated using the following equation:[11]
-
E = ln[ (1 - c) * (1 - ee_s) ] / ln[ (1 - c) * (1 + ee_s) ]
Data Presentation
The results of a typical time-course experiment for the kinetic resolution of (±)-6,7-epoxyheptan-1-ol are summarized in the table below.
| Time (h) | Conversion (c, %) | ee_s (%) (Unreacted Epoxide) | ee_p (%) (Diol Product) | E-value |
| 2 | 15.2 | 18.0 | 98.5 | >100 |
| 4 | 28.9 | 39.5 | 98.2 | >100 |
| 8 | 45.1 | 82.3 | 98.0 | >100 |
| 12 | 51.3 | >99 | 97.5 | >100 |
| 24 | 55.8 | >99 | 96.8 | >100 |
Table 1: Representative data from a time-course experiment. High E-values are indicative of a highly selective enzyme, allowing for the isolation of both the unreacted epoxide and the diol product with high enantiopurity at approximately 50% conversion.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive enzyme; Improper reaction conditions (pH, temp); Substrate/product inhibition | Verify enzyme activity with a standard substrate; Optimize pH and temperature; Decrease initial substrate concentration |
| Low enantioselectivity (Low E-value) | Enzyme is not selective for the substrate; Incorrect pH or temperature | Screen different epoxide hydrolases; Optimize reaction conditions (pH, temperature, solvent) |
| Reaction proceeds beyond 50% conversion | Reaction time is too long | Monitor the reaction closely and quench at or near 50% conversion to maximize the yield and ee of the unreacted epoxide |
| Poor peak shape or resolution in GC analysis | Inappropriate GC column or conditions; Analyte degradation | Use a dedicated chiral column; Optimize the temperature program; Consider derivatization of the diol |
Table 2: Troubleshooting guide for common issues encountered during the enzymatic kinetic resolution of epoxides.
Conclusion
The enzymatic kinetic resolution of racemic 6,7-epoxyheptan-1-ol using epoxide hydrolases is a highly effective and environmentally benign method for producing valuable chiral building blocks. This approach offers high enantioselectivity under mild conditions, providing access to both enantiomers of the starting material in a single process. The protocols and guidelines presented in this document serve as a robust starting point for researchers to develop and optimize this powerful biocatalytic transformation for applications in pharmaceutical and fine chemical synthesis.
References
-
Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates. PNAS.
-
Epoxide Hydrolases: Multipotential Biocatalysts. National Institutes of Health (NIH).
-
Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. STEM.
-
Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. ResearchGate.
-
Preparation of enantiopure epoxides by biocatalytic kinetic resolution. Wageningen University & Research.
-
Structure-Guided Regulation in the Enantioselectivity of an Epoxide Hydrolase to Produce Enantiomeric Monosubstituted Epoxides and Vicinal Diols via Kinetic Resolution. ACS Publications.
-
Hydrolytic kinetic resolution of epoxides. Google Patents.
-
Improving Hydrolytic Activity and Enantioselectivity of Epoxide Hydrolase from Phanerochaete chrysosporium by Directed Evolution. National Institutes of Health (NIH).
-
Hydrolytic kinetic resolution of the enantiomers of the structural isomers trans-1-phenylpropene oxide and (2,3-epoxypropyl)benzene by yeast epoxide hydrolase. ResearchGate.
-
Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv.
-
Kinetic resolution. Wikipedia.
-
Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. ACS Publications.
-
Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Macmillan Group, Princeton University.
-
A Guide to the Analysis of Chiral Compounds by GC. Restek.
-
Lipase-catalyzed kinetic resolution with in situ racemization: one-pot synthesis of optically active cyanohydrin acetates from aldehydes. ACS Publications.
-
Asymmetric Hydrolytic and Aminolytic Kinetic Resolution of Racemic Epoxides using Recyclable Macrocyclic Chiral Cobalt (III) Salen Complexes. ResearchGate.
-
Lipases-catalyzed enantioselective kinetic resolution of racemates. Journal of Chemical and Pharmaceutical Research.
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
-
Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxy-3-methylhexanoate. BenchChem.
-
Science of Synthesis: Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT). Georg Thieme Verlag.
-
Kinetic Resolutions. University of Texas Southwestern Medical Center.
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. ResearchGate.
-
Transformations of 6,7-Epoxy Derivatives of Citral and Citronellal in Various Acidic Media. ResearchGate.
-
Enantioselective Epoxidations. Science of Synthesis.
-
GC Analysis of Glycols and Diols. Sigma-Aldrich.
-
Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. National Institutes of Health (NIH).
-
Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives. National Institutes of Health (NIH).
-
Enantioselective Evans-Tishchenko Reduction of b-Hydroxyketone Catalyzed by Lithium Binaphtholate. MDPI.
Sources
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Application Note: Orthogonal Protection Strategies for Epoxy Alcohols
This Application Note is structured as a strategic technical guide for researchers working with epoxy alcohols. It prioritizes orthogonality and chemo-stability , focusing on protocols that preserve the sensitive epoxide ring (strain energy ~13 kcal/mol) while effectively masking the hydroxyl group.
Abstract
The protection of hydroxyl groups in epoxy alcohols presents a unique synthetic challenge due to the high reactivity of the epoxide ring. Standard acidic conditions can trigger A-1/A-2 ring opening , while strong bases can induce the Payne Rearrangement or nucleophilic attack. This guide outlines three "Gold Standard" strategies (Silyl, PMB, MOM) that offer validated orthogonality to the epoxide moiety, supported by mechanistic insights and specific, high-fidelity protocols.
Part 1: Strategic Assessment & The "Danger Zones"
Before selecting a protecting group, the stability profile of the specific epoxy alcohol must be assessed. The two primary failure modes are:
The Payne Rearrangement (Basic Conditions)
Under basic conditions (e.g., NaH, KH), a 2,3-epoxy alcohol can undergo an intramolecular nucleophilic attack by the adjacent alkoxide, leading to epoxide migration.
-
Risk Factor: High with Williamson ether synthesis conditions.
-
Mitigation: Use non-nucleophilic bases (e.g., 2,6-lutidine) or acid-catalyzed protection methods (e.g., Trichloroacetimidates).
Acid-Catalyzed Ring Opening (Acidic Conditions)
Epoxides act as Lewis bases. Protonation or coordination of a Lewis acid to the epoxide oxygen activates the ring toward nucleophilic attack (SN1-like or SN2-like), leading to diols or halohydrins.
-
Risk Factor: High with THP protection (DHP/H+) or acetal hydrolysis.
-
Mitigation: Use buffered conditions or groups removable via oxidative/fluoride mechanisms.
Decision Matrix: Selecting the Right Group
Figure 1: Decision tree for selecting a protecting group based on substrate sensitivity and deprotection requirements.
Part 2: Validated Protocols
Strategy A: Silyl Ethers (TBS/TBDPS)
Best For: General protection; substrates sensitive to both acid and base. Mechanism: Sterically driven silylation. The bulky silyl group prevents coordination to the epoxide oxygen.
Protocol 1: Standard TBS Protection
-
Reagents: TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMF (0.5 M).
-
Procedure:
-
Dissolve epoxy alcohol in anhydrous DMF under inert atmosphere (Ar/N2).
-
Add imidazole (acts as base and nucleophilic catalyst).
-
Add TBSCl portion-wise at 0 °C.
-
Warm to RT and stir until TLC indicates completion (typically 2–4 h).
-
Workup: Dilute with Et2O, wash with water (x3) to remove DMF, then brine. Dry over MgSO4.
-
-
Why this works: Imidazole buffers the HCl byproduct, preventing acid-catalyzed ring opening.
Protocol 2: "Epoxide-Safe" Deprotection (Non-Basic Workup)
Standard TBAF deprotection generates alkoxides that can trigger Payne rearrangement or polymerization.
-
Reagents: TBAF (1.1 equiv), THF, Dowex 50W-X8 (H+ form) , CaCO3.
-
Procedure:
-
Treat silyl ether with TBAF in THF at 0 °C to RT.
-
Quench: Instead of aqueous extraction, add Dowex 50W-X8 resin and CaCO3 to the reaction mixture.
-
Stir for 20 min. The resin scavenges the ammonium salts and the CaCO3 neutralizes any HF.
-
Filter and concentrate.
-
-
Reference: This "solid-phase quench" prevents the formation of a basic aqueous phase, preserving the epoxide [1].
Strategy B: p-Methoxybenzyl (PMB) Ether
Best For: Orthogonality to silyl groups; removal under neutral oxidative conditions. Critical Note: Do NOT use NaH/PMB-Cl (Williamson conditions) for 2,3-epoxy alcohols due to Payne rearrangement risk. Use the Acid-Catalyzed Imidate method.
Protocol 3: Mild Benzylation via Trichloroacetimidate (Bn-TCA)
-
Reagents: PMB-Trichloroacetimidate (PMB-TCA) (1.5 equiv), La(OTf)3 (5 mol%) or TfOH (0.1 mol%), Toluene or DCM.
-
Procedure:
-
Dissolve epoxy alcohol and PMB-TCA in anhydrous Toluene.
-
Add catalyst (La(OTf)3 is milder than TfOH) at RT.
-
Stir for 12–24 h. The imidate acts as the alkylating agent; the trichloroacetamide byproduct precipitates or is removed by chromatography.
-
-
Why this works: The reaction proceeds via an SN1-like mechanism involving the imidate, requiring only catalytic acid, which is insufficient to open the epoxide ring [2].
Protocol 4: Oxidative Deprotection with DDQ
-
Reagents: DDQ (1.2–1.5 equiv), DCM:Water (18:1).
-
Procedure:
-
Dissolve substrate in DCM/Water mixture.
-
Add DDQ at 0 °C. The mixture will turn deep green/red (Charge Transfer Complex).
-
Stir vigorously. Completion is marked by the precipitation of DDQ-H2 (hydroquinone).
-
Workup: Filter through Celite, wash with saturated NaHCO3 (to remove acidic phenols).
-
-
Mechanism: Single Electron Transfer (SET) removes the PMB group without touching the epoxide [3].
Strategy C: MOM Ether (Methoxymethyl)
Best For: Sterically crowded alcohols where TBS/PMB fail. Challenge: Deprotection usually requires strong acid (HCl/TFA), which destroys epoxides. Solution: Use a specific Lewis-acid mediated deprotection.
Protocol 5: Epoxide-Compatible MOM Deprotection
-
Reagents: ZnBr2 (5 equiv), 1-Propanethiol (n-PrSH) (excess), DCM.
-
Procedure:
-
Dissolve MOM-protected epoxy alcohol in DCM.
-
Add ZnBr2 and n-PrSH at RT.
-
Stir for 30–60 min.
-
-
Why this works: The sulfur nucleophile attacks the oxocarbenium intermediate generated by ZnBr2 coordination to the MOM oxygen. This "soft" nucleophile/Lewis acid combination cleaves the acetal without opening the "harder" epoxide ring [4].
Part 3: Comparative Data & Stability
| Protecting Group | Installation Method (Epoxide Safe) | Deprotection Method (Epoxide Safe) | Stability (Acid) | Stability (Base) | Orthogonality |
| TBS / TBDPS | Imidazole / DMF | TBAF (Buffered) or HF·Pyridine | Poor | Excellent | Cleaved by F- |
| PMB | PMB-TCA / La(OTf)3 | DDQ / DCM / H2O | Moderate | Excellent | Cleaved by Oxidation |
| MOM | MOMCl / DIPEA | ZnBr2 / n-PrSH | Moderate | Excellent | Cleaved by Lewis Acid/Thiol |
| Benzyl (Bn) | Bn-TCA / TfOH | Not Recommended (Hydrogenolysis risks reducing epoxide) | Good | Excellent | N/A |
| THP | DHP / PPTS | High Risk (MgBr2/Et2O can work) | Poor | Excellent | N/A |
Part 4: Troubleshooting the Payne Rearrangement
If you observe a product with an inverted stereocenter or a "migrated" epoxide, the Payne rearrangement has likely occurred.
Correction Strategy:
-
Switch Solvent: Use aprotic solvents (DMF, DMSO) instead of alcohols.
-
Lock the Kinetic Product: If the rearrangement is reversible, trap the initial alkoxide immediately with a fast electrophile (e.g., TBSOTf instead of TBSCl).
References
-
TBS Deprotection Workup: Justification: Avoiding aqueous basic workup prevents epoxide opening/rearrangement. Source: K. A. Scheidt, et al. "An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation." J. Org.[1][2] Chem.2006 , 71, 5715.
-
Benzyl Trichloroacetimidate (Bn-TCA) Method: Justification: Acid-catalyzed benzylation avoids the basic conditions that trigger Payne rearrangement. Source: Eckenberg, P., et al. "A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols." Tetrahedron1993 , 49, 1619.
-
DDQ Deprotection of PMB: Justification: Oxidative cleavage is orthogonal to epoxide stability. Source: Horita, K., et al. "DDQ-Oxidation of PMB Ethers." Tetrahedron1986 , 42, 3021.
-
MOM Deprotection with ZnBr2: Justification: A mild, specific method for MOM removal that preserves sensitive rings. Source: Han, J. H., et al. "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers."[3] Tetrahedron Lett.[2][4]2008 , 49, 4196.
-
Payne Rearrangement Review: Justification: Comprehensive mechanism and trapping strategies. Source: Hanson, R. M. "Epoxide Migration (Payne Rearrangement) and Related Reactions." Org.[1][4] React.2002 , 60, 1.
Sources
Troubleshooting & Optimization
Preventing acid-catalyzed polymerization of 5-(oxiran-2-yl)pentan-1-ol
Subject: Prevention of Acid-Catalyzed Polymerization & Degradation
Ticket ID: EPOX-OH-STABILITY-001 Status: Open Urgency: High
Executive Summary
You are likely visiting this page because your sample of 5-(oxiran-2-yl)pentan-1-ol has either turned into an insoluble gel, vanished during column chromatography, or shown degradation in NMR.
This molecule is an AB-monomer : it contains both a nucleophile (primary alcohol) and an electrophile (epoxide). Under acidic conditions—even trace acidity from silica gel or aged chloroform—it undergoes self-initiated step-growth polymerization . This guide provides the protocols to arrest this mechanism.
Module 1: The Chemistry of Failure
Mechanism of Action
To prevent failure, you must understand the enemy. The degradation is not random; it is a specific, acid-catalyzed chain reaction.
-
Activation: Trace acid (
) protonates the epoxide oxygen, making it a highly reactive electrophile. -
Propagation: The hydroxyl group of a neighboring molecule attacks the activated epoxide (Intermolecular attack).
-
Chain Growth: This ring-opening event generates a new hydroxyl group, which then attacks another epoxide, creating a polyether network.
Note on Cyclization: While intramolecular cyclization (forming a 7- or 8-membered ring) is theoretically possible, the kinetics of forming these medium-sized rings are slow compared to the rapid intermolecular polymerization seen in concentrated samples.
Figure 1: The acid-catalyzed cascade transforming the monomer into an irreversible polyether gel.
Module 2: Troubleshooting & Diagnostics
Issue A: Sample turned into a viscous oil or gel during storage.
-
Cause: Autocatalytic polymerization. If the sample was stored neat (undiluted) without a stabilizer, trace acid impurities or surface acidity of the glass container triggered the reaction.
-
Diagnostic: The material is insoluble in standard organic solvents (EtOAc, DCM) or shows broad peaks in NMR.
-
Solution: Irreversible. The gel cannot be reverted to monomer.
-
Prevention: Store as a dilute solution in benzene or toluene (if compatible) or neat with 0.5% triethylamine (TEA) at -20°C.
Issue B: Compound "vanished" during Flash Chromatography.
-
Cause: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to catalyze ring-opening and permanently bind your epoxy-alcohol to the silica matrix.
-
Diagnostic: TLC shows the spot at the baseline or streaking, but no product elutes.
-
Solution: You must neutralize the silica gel before use.[1] (See SOP-01 below).
Issue C: NMR spectrum shows new peaks or degradation over time.
-
Cause: Chloroform (
) naturally decomposes to form HCl and Phosgene upon exposure to light and air. This acidity destroys the epoxide. -
Diagnostic: Appearance of chlorohydrin peaks (ring opening with Cl-) or general decomposition.
-
Solution: Switch solvents or neutralize
. (See SOP-02 below).
Module 3: Standard Operating Protocols (SOPs)
SOP-01: Neutralizing Silica Gel for Purification
Use this protocol for every column run involving this molecule.
| Step | Action | Technical Rationale |
| 1 | Prepare Solvent | Add 1% v/v Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc).[2] |
| 2 | Slurry Silica | Mix the silica gel with the TEA-doped solvent before packing the column.[1][2] |
| 3 | Flush Column | Flush the packed column with 2 column volumes of the TEA-solvent. |
| 4 | Run Column | Perform chromatography. You may reduce TEA to 0.5% during the run if TEA co-elutes with product. |
| 5 | Evaporation | TEA has a low boiling point (89°C). It will be removed during rotary evaporation, leaving the product intact. |
SOP-02: Safe NMR Sample Preparation
Standard
-
Option A (Preferred): Use Benzene-
( ) . It is non-acidic and chemically inert toward epoxides. -
Option B (Mitigation): If you must use
:-
Pass the solvent through a small plug of Basic Alumina immediately before use.
-
Or, add solid Potassium Carbonate (
) to the NMR tube to scavenge acid.
-
SOP-03: Storage & Handling
-
Temperature: Store at -20°C .
-
Atmosphere: Argon or Nitrogen (prevents moisture absorption).
-
Stabilizer: If storing for >1 month, add 0.5 wt% Triethylamine .
-
Concentration: Avoid storing neat (pure liquid) if possible. Dilution reduces the reaction rate of polymerization (Second-order kinetics).
Module 4: Decision Logic for Purification
Follow this flowchart to determine the safest purification method for your crude reaction mixture.
Figure 2: Decision tree for purification to minimize thermal and acidic stress.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use distilled water in the workup?
A: Yes, but ensure the pH is neutral or slightly basic (pH 7-8). Use saturated
Q: Why did my product decompose on the rotary evaporator? A: Heating a neat epoxy-alcohol promotes polymerization.
-
Fix: Do not exceed 30°C on the water bath.
-
Fix: Ensure the vacuum is strong enough to remove solvents quickly without prolonged heating.
Q: Is the polymerization dangerous? A: For small lab scales (<10g), it is an annoyance (loss of product). On larger scales, the exothermic nature of epoxide ring opening can lead to thermal runaway. Always stabilize large batches.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Section: General Methods for Purification - Silica Gel).[3]
-
Teipel, J., et al. (2022).[4] "Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples." Preprints.org.[4] (Detailed analysis of HCl formation in CDCl3).
-
BenchChem Technical Support. "Deactivation of Silica Gel with Triethylamine." (Standard industry protocol for acid-sensitive compounds).
Sources
Technical Support Center: Optimizing the Epoxidation of 6-Hepten-1-ol
Welcome to the technical support center for the epoxidation of 6-hepten-1-ol. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to help you optimize your reaction yields, minimize byproduct formation, and ensure the integrity of your experimental outcomes.
Introduction to 6-Hepten-1-ol Epoxidation
The conversion of 6-hepten-1-ol to its corresponding epoxide, (S)- or (R)-6,7-epoxyheptan-1-ol, is a valuable transformation in organic synthesis. The resulting chiral epoxide is a versatile building block for the synthesis of various complex molecules, including pharmaceuticals and natural products.[1] The presence of both a terminal alkene and a primary alcohol in 6-hepten-1-ol presents unique challenges and opportunities for selective epoxidation.
This guide will primarily focus on two widely-used epoxidation methods: the Prilezhaev reaction using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and the Sharpless asymmetric epoxidation for enantioselective synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the epoxidation of 6-hepten-1-ol, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Epoxide
Question: My epoxidation of 6-hepten-1-ol is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is the most effective way to troubleshoot.[2][3]
Potential Causes & Solutions:
-
Poor Quality of Reagents:
-
Substrate Purity: Impurities in the 6-hepten-1-ol starting material can inhibit the catalyst or lead to side reactions. Verify the purity of your starting material by GC-MS or NMR.
-
Oxidant Decomposition: Peroxy acids like m-CPBA and hydroperoxides such as tert-butyl hydroperoxide (TBHP) can degrade over time.[2] Use fresh reagents or titrate them before use to determine their active oxygen content.
-
-
Suboptimal Reaction Conditions:
-
Temperature: For m-CPBA epoxidations, lower temperatures (e.g., 0 °C) often improve selectivity and reduce the rate of byproduct formation.[2] For Sharpless epoxidations, temperatures between -20 °C and -40 °C are crucial for high enantioselectivity.[4]
-
Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time that maximizes epoxide yield before significant byproduct formation occurs.[2]
-
Solvent: Ensure you are using a dry, inert solvent. For Sharpless epoxidations, dry dichloromethane is the most common and effective choice.[4] The presence of water can deactivate the catalyst.[2]
-
-
Catalyst Issues (for Sharpless Epoxidation):
-
Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction.[2] A typical catalyst loading for Sharpless epoxidation is 5-10 mol%.[5]
-
Catalyst Deactivation: The titanium-tartrate catalyst is sensitive to water. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2][4]
-
Incorrect Ti(Oi-Pr)₄:Tartrate Ratio: An incorrect ratio can lead to the incomplete formation of the active chiral catalyst, thereby reducing the yield and enantioselectivity. A common ratio is 1:1.1 - 1.2 of Ti(Oi-Pr)₄ to diethyl tartrate (DET).[4]
-
Issue 2: Formation of Significant Byproducts
Question: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?
Answer: The primary byproducts in the epoxidation of 6-hepten-1-ol are typically diols from epoxide ring-opening and products of over-oxidation.
Potential Byproducts & Minimization Strategies:
-
Diol Formation (6,7-dihydroxyheptan-1-ol):
-
Cause: The epoxide product is susceptible to ring-opening, especially in the presence of acidic or nucleophilic species.[6][7] The carboxylic acid byproduct from peroxy acid oxidations (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze this ring-opening.[8]
-
Minimization:
-
Buffered Conditions: For m-CPBA reactions, adding a buffer like sodium bicarbonate (NaHCO₃) can neutralize the acidic byproduct and prevent epoxide opening.
-
Aprotic Solvent: Use a non-aqueous, aprotic solvent to prevent hydrolysis.[8]
-
Careful Workup: Quench the reaction promptly and avoid prolonged exposure to acidic or basic conditions during the workup.[3]
-
-
-
Over-oxidation or Side Reactions:
-
Cause: The primary alcohol of 6-hepten-1-ol can potentially be oxidized by strong oxidizing agents. While m-CPBA is generally selective for alkenes over alcohols, harsh conditions or prolonged reaction times can lead to undesired oxidation.
-
Minimization:
-
Controlled Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0-1.2 equivalents).
-
Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the epoxidation of the alkene over the oxidation of the alcohol.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Prilezhaev reaction for the epoxidation of 6-hepten-1-ol with m-CPBA?
A1: The Prilezhaev reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism".[9][10] The peroxy acid transfers an oxygen atom to the double bond of the alkene in a single step. This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[9][11]
Caption: Sharpless Asymmetric Epoxidation Workflow.
Q3: Can I use hydrogen peroxide as an oxidant for the epoxidation of 6-hepten-1-ol?
A3: Yes, hydrogen peroxide (H₂O₂) can be used as a "green" oxidant, as its only byproduct is water. [12]However, H₂O₂ is a slower oxidant than peroxy acids and typically requires a catalyst for activation. [12]Common catalytic systems include those based on transition metals like tungsten, manganese, or rhenium. [13][14]Some methods involve the in situ formation of a peroxy acid by reacting H₂O₂ with a carboxylic acid. [15] Q4: How can I monitor the progress of my epoxidation reaction?
A4:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method for qualitative monitoring. You can observe the disappearance of the starting material spot and the appearance of the product spot.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These techniques are ideal for quantitative analysis. [16][17][18]They allow you to determine the conversion of the starting material and the relative amounts of product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion and identify the structures of the products.
Q5: What are the key safety precautions for epoxidation reactions?
A5:
-
Peroxy Compounds: Peroxy acids (like m-CPBA) and concentrated hydroperoxides are strong oxidizing agents and can be explosive, especially when heated or in contact with metals. [19][20]Always handle them behind a safety shield and add the peroxy compound to the reaction mixture, not the other way around. [19]* Inert Atmosphere: For moisture-sensitive reactions like the Sharpless epoxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. [4]* Temperature Control: Many epoxidation reactions are exothermic. Use an ice bath or a cryostat to maintain the desired temperature and prevent runaway reactions.
Experimental Protocols
Protocol 1: Epoxidation of 6-Hepten-1-ol using m-CPBA
This protocol is a general guideline for the Prilezhaev epoxidation.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-hepten-1-ol (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C (ice bath).
-
Reagent Addition: Add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Sharpless Asymmetric Epoxidation of 6-Hepten-1-ol
This protocol is a general guideline and may require optimization. [4][19]
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add dry dichloromethane (CH₂Cl₂). Cool the flask to -20 °C.
-
Catalyst Formation: Add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 5-10 mol%) followed by the dropwise addition of the desired enantiomer of diethyl tartrate (DET, 6-12 mol%). Stir for 30 minutes at -20 °C.
-
Substrate Addition: Add 6-hepten-1-ol (1.0 eq) to the catalyst solution.
-
Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 1.5-2.0 eq) dropwise over several minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary
Table 1: Typical Reaction Parameters for Sharpless Asymmetric Epoxidation
| Parameter | Recommended Range/Value | Rationale for Optimization |
| Ti(Oi-Pr)₄ : Tartrate Ratio | 1 : 1.1 - 1.2 | A slight excess of tartrate ensures complete formation of the active chiral catalyst, maximizing enantioselectivity (% ee). [4] |
| Catalyst Loading | 5-10 mol% | Lower loadings can lead to slow or incomplete reactions, while higher loadings may not significantly improve yield and increase cost. [5] |
| Temperature | -20 °C to -40 °C | Lower temperatures enhance the stability of the chiral catalyst complex, leading to higher enantioselectivity. [4] |
| Solvent | Dry Dichloromethane | Use of wet or protic solvents will deactivate the catalyst and negatively impact both yield and enantioselectivity. [4] |
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Epoxidation.
References
- Prilezhaev reaction - Grokipedia. (n.d.).
-
Prilezhaev reaction - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Prilezhaev Reaction Definition - Organic Chemistry Key... - Fiveable. (2025, August 15). Retrieved March 7, 2024, from [Link]
-
Sharpless epoxidation - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Prilezhaev Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
- Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers. (n.d.).
-
Sharpless Epoxidation - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025, December 12). Retrieved March 7, 2024, from [Link]
-
Sharpless Asymmetric Epoxidation - Chemistry LibreTexts. (2021, March 16). Retrieved March 7, 2024, from [Link]
-
Video: Sharpless Epoxidation - JoVE. (2023, April 30). Retrieved March 7, 2024, from [Link]
-
Prilezhaev Epoxidation | Chem-Station Int. Ed. (2014, May 2). Retrieved March 7, 2024, from [Link]
- Catalyst Systems for the Epoxidation of Alheñes by Molecular Oxygen. (n.d.).
-
Synthesis of epoxides - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
-
Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. (n.d.). Retrieved March 7, 2024, from [Link]
-
Overview of common epoxidation methods and routes. - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
- The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024, August 28).
-
Oxidation of alkenes to form epoxides - ALKEMIX. (2020, October 17). Retrieved March 7, 2024, from [Link]
-
Enantioselective Epoxidation of Allylic Alcohols - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2024, from [Link]
-
m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange. (2020, May 29). Retrieved March 7, 2024, from [Link]
-
Efficient epoxidation of alkenes with hydrogen peroxide, lactone, and lipase - Green Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]
-
meta-Chloroperoxybenzoic acid - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
mCPBA Epoxidation - YouTube. (2021, July 7). Retrieved March 7, 2024, from [Link]
-
8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. (2024, April 4). Retrieved March 7, 2024, from [Link]
-
Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA - YouTube. (2016, December 25). Retrieved March 7, 2024, from [Link]
-
Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (2015, January 26). Retrieved March 7, 2024, from [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved March 7, 2024, from [Link]
-
Alkenes to Epoxides, Part 1: Introduction and Simple Alkenes - YouTube. (2022, January 10). Retrieved March 7, 2024, from [Link]
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25).
-
DEGREE PROJECT IN CHEMICAL SCIENCE AND ENGINEERING Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React - Diva-Portal.org. (n.d.). Retrieved March 7, 2024, from [Link]
-
High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases - PMC. (2021, January 5). Retrieved March 7, 2024, from [Link]
-
Optimisation of epoxidation reaction conditions | Download Table - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
-
Epoxidation of Alkenes With Hydrogen Peroxide | PDF | Catalysis - Scribd. (2018, December 13). Retrieved March 7, 2024, from [Link]
- US7235676B2 - Catalytic process for the preparation of epoxides from alkenes - Google Patents. (n.d.).
-
Optimisation of greener alkene epoxidation via response surface methodology for effective separation of epoxides from the reaction mixture - Lancaster University research directory. (2023, June 28). Retrieved March 7, 2024, from [Link]
-
Optimization of the Epoxidation Process Parameters of Fatty Acid Methyl Esters using Response Surface Methodology (RSM) - Universiti Teknologi MARA. (n.d.). Retrieved March 7, 2024, from [Link]
-
Determination and quantification of fatty acid C=C isomers by epoxidation reaction and liquid chromatography-mass spectrometry - PubMed. (2019, December 4). Retrieved March 7, 2024, from [Link]
-
Gas chromatographic and spectroscopic analysis of epoxidised canola oil - SciSpace. (n.d.). Retrieved March 7, 2024, from [Link]
-
OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE - PALMOILIS. (n.d.). Retrieved March 7, 2024, from [Link]
-
Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - MDPI. (n.d.). Retrieved March 7, 2024, from [Link]
-
Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. (n.d.). Retrieved March 7, 2024, from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US7235676B2 - Catalytic process for the preparation of epoxides from alkenes - Google Patents [patents.google.com]
- 13. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
Purification of 6,7-epoxyheptan-1-ol by silica gel chromatography
Ticket ID: EPOX-701 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are attempting to purify 6,7-epoxyheptan-1-ol , a bifunctional molecule containing a primary alcohol and a terminal epoxide. This molecule presents a "Dual-Threat" scenario in chromatography:
-
Instability: The epoxide ring is acid-sensitive and prone to hydrolysis or rearrangement on standard acidic silica gel (pH 4–5).
-
Invisibility: The molecule lacks a conjugated
-system, rendering it invisible to standard UV detection (254 nm).
This guide provides a validated protocol to neutralize silica acidity and visualize the compound, ensuring high recovery and purity.
Module 1: The Stability Crisis (Silica Acidity)
The Issue: Acid-Catalyzed Ring Opening
Standard silica gel possesses surface silanol groups (Si-OH) that act as weak Brønsted acids. When 6,7-epoxyheptan-1-ol adsorbs onto the silica:
-
The epoxide oxygen is protonated by the silanol.
-
The ring becomes activated toward nucleophilic attack.[1]
-
Trace water or the alcohol tail of a neighboring molecule attacks the ring, leading to diol formation or polymerization .
The Solution: Triethylamine (Et N) Buffering
To prevent decomposition, you must "mask" the acidic sites using a volatile base.
Protocol: Column Pre-treatment
-
Slurry Preparation: Prepare your silica slurry using a solvent system containing 1% Triethylamine (Et
N) (v/v) and 99% Hexanes (or your non-polar starting solvent). -
Packing: Pour the slurry and pack the column.
-
Flushing: Flush the column with 2–3 column volumes (CV) of the mobile phase containing 1% Et
N. -
Running: You may reduce Et
N to 0.5% or remove it entirely for the run, as the initial flush usually suffices to neutralize the active sites.
Technical Note: Et
N also reduces "tailing" caused by the hydrogen bonding of the C1-hydroxyl group with the silica, sharpening your peaks.
Decision Logic: Buffering Workflow
Figure 1: Decision matrix for neutralizing silica acidity to prevent epoxide degradation.
Module 2: The Visibility Paradox (Detection)
The Issue: UV Silence
6,7-epoxyheptan-1-ol is aliphatic.[2][3] It has no benzene ring or conjugated double bonds.
-
UV 254 nm: No absorption (Blank baseline).
-
UV 200-210 nm: Weak, non-specific absorption (often obscured by solvent cutoff).
The Solution: Destructive Staining
You must use chemical derivatization on TLC plates to visualize fractions.
Recommended Stains
| Stain Reagent | Sensitivity | Color Response | Mechanism | Suitability for Ticket #EPOX-701 |
| p-Anisaldehyde | High | Blue/Violet | Condensation/Oxidation | Best Choice. Distinguishes epoxides well. |
| KMnO | Medium | Yellow/Brown | Oxidation | Good, but reacts faster with alkenes (impurities) than epoxides. |
| Iodine (I | Low/Med | Brown | Reversible adsorption | Non-destructive, but often fades too quickly for permanent record. |
Protocol: p-Anisaldehyde Visualization
-
Dip: Quickly dip the developed TLC plate into the p-Anisaldehyde solution.
-
Blot: Wipe the back of the plate to prevent charring.
-
Heat: Heat with a heat gun at ~200°C.
-
Observe: The background will turn pink; the epoxy-alcohol will appear as a distinct blue/violet spot.
Visualization Workflow
Figure 2: The mandatory transition from UV detection to chemical staining for aliphatic epoxides.
Module 3: Separation Strategy (Elution)
Solvent System Optimization
The polarity of the C1-hydroxyl group dominates the retention. The epoxide adds minor polarity.
-
Starting Material (Impurity): Likely 6-hepten-1-ol (Alkene).
-
Target: 6,7-epoxyheptan-1-ol (Epoxide).
The Epoxide is more polar than the Alkene. It will elute after the starting material.
Recommended Gradient (with 0.5% Et
N)
| Step | Solvent Ratio (Hexane : EtOAc) | Column Volumes (CV) | Purpose |
| Equilibration | 95 : 5 (+ 1% Et | 3 CV | Neutralize silica & pack. |
| Load | 90 : 10 | 1 CV | Load sample (dissolved in min. DCM). |
| Elution 1 | 80 : 20 | 5 CV | Elute non-polar impurities (alkenes). |
| Elution 2 | 60 : 40 | 10 CV | Target Elution (Epoxy-alcohol). |
| Flush | 0 : 100 | 3 CV | Remove highly polar debris. |
Frequently Asked Questions (FAQ)
Q1: Can I use Dichloromethane (DCM) and Methanol instead of Hexane/EtOAc?
A: Yes, but be cautious. Methanol is protic and nucleophilic. If the silica is not perfectly neutralized, the methanol can attack the activated epoxide ring, forming a methoxy-alcohol byproduct. If you must use MeOH, ensure strict Et
Q2: I see a spot at the baseline that never moves. What is it?
A: This is likely polymerized material formed by acid-catalyzed ring opening of your epoxide. This confirms your silica was too acidic. Repeat the purification with fresh silica pre-treated with 2-3% Et
Q3: Can I use basic Alumina instead of Silica? A: Yes. Basic Alumina (Activity II or III) is actually safer for epoxides because it lacks the acidic protons that trigger decomposition. However, separation resolution is often lower on alumina than silica. If you have it, it is a valid alternative.
Q4: My compound streaks (tails) badly on the TLC plate.
A: This is due to the primary alcohol hydrogen-bonding with the stationary phase. Adding 1% Et
References
-
Silicycle Inc. (n.d.). Silica Gel & Acid Sensitive Compounds.[4][5][6][7] Retrieved from
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from
-
BenchChem Technical Support. (2025). Deactivation of Silica Gel with Triethylamine. Retrieved from
Sources
- 1. An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines [organic-chemistry.org]
- 2. TLC stains [reachdevices.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 5-(oxiran-2-yl)pentan-1-ol Under Basic Hydrolysis Conditions
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated experimental protocols for handling 5-(oxiran-2-yl)pentan-1-ol (CAS: 93545-86-9)[1] in basic environments. Designed for drug development professionals and synthetic chemists, this document addresses the specific degradation pathways and handling requirements for terminal epoxides tethered to primary alcohols.
Part 1: Mechanistic Overview & Causality
5-(oxiran-2-yl)pentan-1-ol features a highly strained three-membered oxirane ring (approximately 13 kcal/mol of ring strain)[2]. While ether oxygens are typically poor leaving groups, this inherent ring strain allows epoxides to undergo ring-opening reactions when exposed to potent nucleophiles like hydroxide ions at elevated temperatures[3],[4].
Under aqueous basic conditions, the hydroxide nucleophile regioselectively attacks the least sterically hindered carbon of the epoxide (the terminal CH₂ group) via an Sₙ2 mechanism[2],[5]. This attack cleaves the carbon-oxygen bond, transferring the negative charge to the epoxide oxygen to form an alkoxide intermediate[3]. Subsequent protonation by the aqueous solvent yields a 1,2-diol[3],[5]. For 5-(oxiran-2-yl)pentan-1-ol, complete basic hydrolysis results in the formation of heptane-1,6,7-triol .
Mechanism of base-catalyzed epoxide ring-opening via SN2 nucleophilic attack.
Part 2: Troubleshooting FAQs
Q1: Why am I losing my epoxide starting material during a 1M NaOH workup? A1: Basic hydrolysis. While epoxides are generally more stable in base than in acid, strong aqueous bases (pH > 12) provide sufficient nucleophilic push (OH⁻) to overcome the poor leaving group ability of the alkoxide[3]. The result is irreversible Sₙ2 ring-opening to heptane-1,6,7-triol. To preserve the epoxide, switch to a milder base (e.g., NaHCO₃) for workups.
Q2: My LC-MS shows a high molecular weight polymeric mass. What is causing this? A2: Oligomerization. 5-(oxiran-2-yl)pentan-1-ol contains both an electrophile (epoxide) and a potential nucleophile (the primary hydroxyl group). In strong base, the primary alcohol exists in equilibrium with its alkoxide. At high substrate concentrations, intermolecular attack of the substrate's alkoxide on another epoxide molecule outcompetes hydroxide hydrolysis, forming polyether oligomers. Causality tip: Dilution favors hydrolysis; high concentration favors oligomerization.
Q3: I am using enantiopure (R)-5-(oxiran-2-yl)pentan-1-ol. Will basic hydrolysis racemize my stereocenter? A3: No. Under basic conditions, the hydroxide nucleophile regioselectively attacks the least sterically hindered carbon (the terminal CH₂, C7)[2]. Because the nucleophilic attack does not occur at the chiral center (C6), the carbon-oxygen bond at C6 remains intact during the initial ring-opening step. Consequently, the stereochemical configuration at C6 is strictly retained[6], yielding enantiopure (R)-heptane-1,6,7-triol.
Q4: Why don't I see intramolecular cyclization (e.g., oxepane formation)? A4: Baldwin's Rules and entropy. The tether length (5 carbons) means intramolecular attack at the internal epoxide carbon (C6) would form a 7-membered ring (7-exo-tet), while attack at the terminal carbon (C7) forms an 8-membered ring (8-endo-tet). Both are entropically disfavored and kinetically slow compared to the rapid intermolecular Sₙ2 attack by the highly mobile, small hydroxide ion.
Competing reaction pathways of 5-(oxiran-2-yl)pentan-1-ol under basic conditions.
Part 3: Quantitative Data & Stability Profiles
Table 1: Kinetic Stability of 5-(oxiran-2-yl)pentan-1-ol Across pH Ranges
| pH Range | Reagent Example | Epoxide Half-Life (25°C) | Primary Degradation Pathway |
| 2 - 4 | 0.1M HCl | < 10 minutes | Acid-catalyzed Sₙ1/Sₙ2 ring opening |
| 7 - 8 | Water / PBS | > 30 days | Stable (Negligible hydrolysis) |
| 9 - 10 | Sat. NaHCO₃ | > 7 days | Stable (Insufficient nucleophilicity) |
| 12 - 14 | 1M NaOH | ~ 2 - 4 hours | Base-catalyzed Sₙ2 hydrolysis |
Table 2: Product Distribution vs. Substrate Concentration (in 1M NaOH, 40°C)
| Substrate Conc. | Heptane-1,6,7-triol | Polyether Oligomers | Causality / Mechanism |
| 0.01 M | > 95% | < 5% | Excess OH⁻ outcompetes substrate alkoxide |
| 0.10 M | 70% | 30% | Competitive intermolecular Sₙ2 attack |
| 1.00 M | < 20% | > 80% | Proximity effect heavily favors oligomerization |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Biphasic Extraction to Preserve Epoxide Integrity
Objective: Remove basic impurities from a reaction mixture without inducing aqueous Sₙ2 hydrolysis. Causality: Epoxides degrade in homogenous basic aqueous solutions due to high collision frequency with OH⁻. By utilizing a biphasic system, the lipophilic 5-(oxiran-2-yl)pentan-1-ol partitions into the organic layer. The mild base (NaHCO₃, pH ~8.3) neutralizes trace acids (which are highly destructive to epoxides) without providing sufficient nucleophilic strength or solubility to open the oxirane ring.
Step-by-Step Methodology:
-
Dilute the crude reaction mixture containing 5-(oxiran-2-yl)pentan-1-ol in 10 volumes of Ethyl Acetate (EtOAc).
-
Wash the organic layer with 3 volumes of ice-cold saturated aqueous NaHCO₃. (Causality: Low temperature reduces the kinetic energy available to reach the Sₙ2 transition state).
-
Separate the layers promptly using a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C.
-
Self-Validation Step: Perform TLC (Stain with KMnO₄). The organic layer should show a single spot corresponding to the epoxide (typically R_f ~0.4 in 1:1 Hexane:EtOAc). Extract the aqueous layer with EtOAc and spot it; the absence of a highly polar baseline spot (triol) confirms no hydrolysis occurred during workup.
Protocol 2: Controlled Base-Catalyzed Hydrolysis (Triol Synthesis)
Objective: Intentionally hydrolyze the epoxide to heptane-1,6,7-triol for use as an analytical reference standard. Causality: To force the Sₙ2 ring-opening, a strong nucleophile (OH⁻) and a polar co-solvent system are required to ensure both high nucleophilicity and substrate solubility[2],[4].
Step-by-Step Methodology:
-
Dissolve 1.0 eq of 5-(oxiran-2-yl)pentan-1-ol in a 1:1 mixture of THF and 1M aqueous NaOH to achieve a final substrate concentration of 0.05 M. (Causality: High dilution prevents intermolecular alkoxide-epoxide oligomerization).
-
Stir the homogenous mixture at 40°C for 4 hours. (Causality: Elevated temperature provides the activation energy needed to overcome the poor leaving group ability of the alkoxide).
-
Quench the reaction by carefully neutralizing to pH 7 with 1M HCl.
-
Extract repeatedly with a highly polar organic solvent (e.g., n-butanol or 10% MeOH in DCM) due to the high water solubility of the resulting triol.
-
Self-Validation Step: Analyze the isolated product via ¹H NMR in D₂O. The disappearance of the characteristic oxirane multiplet signals (typically around 2.5–2.9 ppm) and the appearance of downfield shifted protons adjacent to the newly formed hydroxyl groups confirm complete conversion.
References
Sources
- 1. Pentan-1-ol,pentane-1-ol,pent aan-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Epoxide Stability & Storage in Alcoholic Solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in organic synthesis and drug development: the degradation of epoxides in alcoholic solvents.
Epoxides are characterized by a highly strained three-membered oxirane ring. While this strain makes them incredibly versatile electrophiles for constructing complex molecular architectures, it also renders them highly susceptible to unwanted solvolysis (ring-opening) when stored in nucleophilic solvents like alcohols[1]. This guide provides the mechanistic causality behind these degradation pathways, field-proven troubleshooting FAQs, and self-validating protocols to ensure the integrity of your epoxide libraries.
Mechanistic Overview of Epoxide Degradation
To prevent degradation, we must first understand the causality of the reaction. The angle strain of the epoxide ring (approximately 60° compared to the optimal 109.5° for sp³ hybridized carbons) provides the thermodynamic driving force for ring-opening[2]. In alcoholic solvents, this process is catalyzed by even trace amounts of acids or bases, leading to the formation of alkoxy alcohols.
Logical pathways of acid- and base-catalyzed epoxide ring opening in alcoholic solvents.
Troubleshooting & FAQs
Q1: Why does my asymmetric epoxide stock solution in methanol yield two different degradation products over time? A1: The degradation product profile is dictated by the pH of your storage environment, which shifts the mechanistic pathway.
-
Acidic Conditions: If trace acid is present, the epoxide oxygen is protonated, creating a superior leaving group. The C-O bond begins to break, placing a partial positive charge on the more substituted carbon. The alcohol nucleophile attacks this electrophilic site via an
-like hybrid mechanism, yielding a specific regiochemical product[3].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Basic Conditions: If trace base is present, the alcohol is deprotonated to form a highly nucleophilic alkoxide. Without prior protonation of the epoxide oxygen, the alkoxide attacks the sterically hindered less substituted carbon via a pure
mechanism, yielding the opposite regioisomer[2][3].
Q2: I am using HPLC-grade methanol. Where are these "trace acids or bases" coming from?
A2: The most common culprit is the storage vessel itself. Standard borosilicate glassware can leach alkali metal oxides into the solvent over time, creating a weakly basic environment that promotes
Q3: What is the kinetic relationship between storage temperature and epoxide degradation? A3: Epoxide solvolysis follows the Arrhenius equation. Thermal energy exponentially accelerates the rate of nucleophilic attack. Studies on epoxy stability demonstrate that degradation rates drop significantly when stored below 25°C, with ultra-low temperatures (-20°C to -80°C) effectively halting the reaction by depriving the system of the activation energy required to overcome the transition state[4][5].
Quantitative Storage Parameters
To standardize your laboratory practices, refer to the following synthesized data regarding epoxide stability variables.
| Storage Variable | Effect on Epoxide Ring | Recommended Action / Standard |
| Temperature | Thermal energy accelerates both | Store solutions at -20°C for short-term (< 1 month) and -80°C for long-term storage[4]. |
| Solvent Choice | Protic solvents (alcohols, water) act as nucleophiles[3]. | If possible, substitute with anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene)[4]. |
| Atmosphere | Moisture leads to hydrolysis (forming 1,2-diols); oxygen can cause photo-oxidation[4]. | Purge headspace with Argon or Nitrogen. Store in amber vials to prevent photodegradation[4]. |
| Vessel Material | Alkali leaching from standard glass catalyzes basic ring-opening[2]. | Use silanized (deactivated) glass vials or high-density PTFE/polypropylene containers. |
Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Implement the following methodologies when preparing and storing epoxide solutions.
Protocol A: Preparation and Storage of Epoxide Solutions in Alcohols
Note: Use this protocol only when an alcoholic solvent is strictly required for downstream assays. Otherwise, default to aprotic solvents.
-
Vessel Deactivation: Utilize commercially available silanized amber glass vials. If unavailable, wash standard borosilicate vials with a neutral buffer, rinse thoroughly with MS-grade water, and bake at 120°C overnight to remove residual moisture.
-
Solvent Preparation: Use strictly anhydrous alcohol (e.g., Methanol,
water). Degas the solvent by sparging with ultra-pure Argon for 15 minutes to displace dissolved oxygen and atmospheric moisture. -
Dissolution: Weigh the solid epoxide under an inert atmosphere (glove box or nitrogen-flushed balance). Dissolve the compound in the degassed alcohol to achieve the desired stock concentration.
-
Aliquoting (Self-Validation Step): Divide the bulk solution into single-use aliquots (e.g., 100 µL) to entirely eliminate freeze-thaw cycles and repeated atmospheric exposure[4].
-
Storage: Blanket the headspace of each vial with Argon, seal with a PTFE-lined tight-fitting cap, and immediately transfer to a -80°C freezer[4].
Protocol B: Pre-Experiment Purity Validation (NMR Method)
Do not assume stock integrity. Validate the epoxide titer before critical experiments.
-
Sampling: Remove a single-use aliquot from -80°C storage and allow it to equilibrate to room temperature in a desiccator to prevent condensation.
-
Solvent Removal: Gently evaporate the alcoholic solvent under a stream of dry nitrogen.
-
NMR Preparation: Re-dissolve the residue in an anhydrous deuterated solvent (e.g.,
or ). -
Analysis: Acquire a
-NMR spectrum. -
Validation: Calculate the integration ratio of the characteristic epoxide oxirane protons (typically appearing between 2.5 - 3.5 ppm) against any emerging downstream degradation peaks (e.g., alkoxy or hydroxyl protons). If degradation exceeds your assay's tolerance threshold (e.g., >5%), discard the batch and synthesize/purchase a fresh sample[4].
References
- BenchChem. "Preventing degradation of 3,4-Epoxy-1,2,3,4-tetrahydrochrysene during storage". BenchChem Tech Support.
- Testbook. "Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs". Testbook.
- BYJU'S. "Epoxide Reactions". BYJU'S.
- Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening". LibreTexts.
- Smith, H. M. "Shelf Life Determination of an Epoxy Resin by Accelerated Aging". Defense Technical Information Center (DTIC).
Sources
Technical Support Center: Troubleshooting m-Chlorobenzoic Acid (mCBA) Removal in Epoxy Alcohol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the downstream purification of epoxidation reactions.
The epoxidation of allylic and homoallylic alcohols using meta-chloroperoxybenzoic acid (mCPBA) is a highly reliable, stereodirected transformation. However, the stoichiometric generation of meta-chlorobenzoic acid (mCBA) as a byproduct creates significant purification bottlenecks[1]. Because mCBA and many epoxy alcohols share overlapping solubility profiles in organic solvents, standard aqueous workups often lead to product loss or persistent contamination.
This guide provides field-proven, self-validating methodologies to ensure the complete removal of mCBA while maximizing the recovery of sensitive epoxy alcohols.
Decision Matrix: mCBA Removal Strategies
The optimal purification strategy depends entirely on the physicochemical properties of your target epoxy alcohol. Use the logical workflow below to determine whether an aqueous or non-aqueous protocol is required.
Figure 1: Decision matrix for mCBA removal based on epoxy alcohol polarity.
Physicochemical Data for Phase Partitioning
Understanding the thermodynamic properties of the reaction components is critical for designing an effective workup. The table below summarizes the data that dictates phase partitioning behavior [2].
| Compound | pKa | Water Solubility (Neutral, 25 °C) | Water Solubility (Salt Form) | Primary Removal Mechanism |
| mCPBA | ~7.6 | Low | High (as peroxybenzoate) | Reductive Quench (Na₂S₂O₃) |
| mCBA | 3.82 | ~450 mg/L | Very High (as sodium salt) | Mild Base Extraction (NaHCO₃) |
| Epoxy Alcohol | Varies | Moderate to High | N/A | Phase Partitioning / Precipitation |
Frequently Asked Questions (Troubleshooting)
Q1: Why does mCBA persist in my organic phase even after multiple saturated sodium bicarbonate (NaHCO₃) washes? Causality & Insight: The persistence of mCBA is rarely a failure of the base wash itself, but rather an artifact of incomplete quenching. As shown in the data table, mCPBA is significantly less acidic (pKa ~7.6) than mCBA (pKa 3.82) [3]. Saturated NaHCO₃ (pH ~8.3) easily deprotonates mCBA, driving it into the aqueous phase. However, mCPBA is only partially deprotonated at this pH and can remain partitioned in the organic layer (e.g., dichloromethane). Post-workup, this residual mCPBA slowly degrades into mCBA, contaminating your concentrated product. Solution: Always perform a dedicated reductive quench using aqueous sodium thiosulfate (Na₂S₂O₃) before the base wash. This converts all residual mCPBA into mCBA, ensuring the subsequent base wash removes 100% of the aromatic acid load.
Q2: My target epoxy alcohol is highly water-soluble. Aqueous NaHCO₃ extraction results in massive product loss. How can I remove mCBA without an aqueous workup? Causality & Insight: Small or highly functionalized epoxy alcohols (e.g., glycidol derivatives) have high aqueous solubility, making biphasic extraction unviable. Fortunately, mCBA exhibits steep temperature-dependent solubility in non-polar solvent mixtures, whereas most epoxy alcohols remain highly soluble. Solution: Utilize cold precipitation. By swapping the reaction solvent to a mixture of dichloromethane (DCM) and hexanes and chilling the crude mixture to -20 °C, mCBA will selectively crystallize out of solution. The solid mCBA can then be removed via vacuum filtration through a basic alumina plug[1].
Q3: Can I prevent the formation of mCBA entirely, or at least minimize the initial load? Causality & Insight: mCBA is the unavoidable thermodynamic sink of the mCPBA oxygen-transfer process. However, commercial mCPBA is typically only 70–77% pure, with the balance consisting of water and pre-existing mCBA (up to 10–15%) [3]. Solution: You can drastically reduce the mCBA burden by purifying your mCPBA prior to the reaction. Washing the commercial reagent with a pH 7.5 phosphate buffer selectively extracts the more acidic mCBA while leaving the less acidic mCPBA in the organic phase.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. Do not skip the validation steps (e.g., KI-starch testing), as they are the mechanistic checkpoints that guarantee the success of the subsequent purification phase.
Protocol A: Standard Biphasic Quench & Extraction
Best for: Lipophilic epoxy alcohols (LogP > 1.5) synthesized in DCM or EtOAc.
-
Reaction Completion: Monitor the epoxidation via TLC until the starting allylic alcohol is fully consumed.
-
Reductive Quench: Cool the reaction mixture to 0 °C. Add an equal volume of 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite.
-
System Validation (Critical): Stir vigorously for 30 minutes. Spot the organic layer onto KI-starch indicator paper. A lack of blue/black color confirms the complete reduction of excess mCPBA. Do not proceed until this test is negative.
-
Base Wash: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 1 volume). The evolution of CO₂ gas indicates the active deprotonation of mCBA [4].
-
Final Polish: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure epoxy alcohol.
Protocol B: Cold Precipitation & Solid-Phase Filtration
Best for: Hydrophilic, water-soluble, or base-sensitive epoxy alcohols.
-
Anhydrous Quench: Upon reaction completion, quench the excess mCPBA by adding 1.2 equivalents (relative to remaining oxidant) of dimethyl sulfide (DMS) or polymer-bound triphenylphosphine. Stir for 2 hours at room temperature.
-
System Validation: Spot the crude mixture on KI-starch paper (slightly dampened with distilled water) to ensure peroxides are neutralized.
-
Solvent Swap: Concentrate the crude reaction mixture under reduced pressure to approximately 20% of its original volume.
-
Anti-Solvent Addition: Add 3 to 4 volumes of cold hexanes (or pentane) to the concentrated DCM solution.
-
Precipitation: Store the mixture at -20 °C for 12–18 hours. The mCBA will precipitate as a dense, white crystalline solid.
-
Filtration & Sequestration: Rapidly filter the cold suspension through a sintered glass funnel packed with a 1-inch plug of basic alumina. Causality: The cold filtration removes the bulk mCBA crystals, while the basic alumina sequesters any trace dissolved acid without exposing the epoxide to an aqueous phase.
-
Recovery: Wash the filter cake with a small volume of cold hexanes. Concentrate the combined filtrate to yield the pure epoxy alcohol.
References
-
Organic Syntheses. "Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)". Organic Syntheses, Coll. Vol. 9, p.191 (1998). URL:[Link]
-
PubChem. "3-Chlorobenzoic Acid | C7H5ClO2 | CID 447". National Center for Biotechnology Information. URL:[Link]
-
Master Organic Chemistry. "Epoxidation of Alkenes With mCPBA". Reaction Guide. URL:[Link]
-
NPTEL Archive. "Module 1: Oxidation Reactions". National Programme on Technology Enhanced Learning. URL:[Link]
Technical Support Center: Optimizing Nucleophilic Attack on Oxirane Rings
Welcome to the Technical Support Center for epoxide (oxirane) ring-opening methodologies. Oxiranes are highly strained, versatile electrophiles crucial in drug development and organic synthesis. However, their high reactivity often leads to competing side reactions such as over-alkylation, Meinwald rearrangement, and hydrolysis[1][2][3].
This guide is designed for researchers and scientists to troubleshoot these specific issues, understand the underlying mechanistic causality, and implement field-proven, self-validating protocols to maximize regioselectivity and yield.
Visualizing the Reaction Landscape
Before troubleshooting, it is critical to understand the logical relationship between the desired nucleophilic attack and competing side reactions.
Reaction pathways of oxirane rings highlighting desired nucleophilic attack vs side reactions.
Troubleshooting Guide & Causality Analysis
Issue 1: Severe Over-Alkylation During Aminolysis
Symptom: GC/MS or NMR analysis reveals a mixture of secondary amines, tertiary amines, and quaternary ammonium salts instead of the targeted secondary
-
Stoichiometric Control: Use a large excess (e.g., 3-5 equivalents) of the primary amine if it is volatile and easily removed via evaporation.
-
Catalyst Intervention: Employ Lewis acids like Zinc(II) perchlorate in specific solvent systems (e.g., lithium perchlorate in diethyl ether) to enhance the electrophilicity of the epoxide, allowing the reaction to proceed at lower temperatures where the activation energy for the second alkylation is not met[2].
Issue 2: Product Contamination via Meinwald Rearrangement
Symptom: The appearance of unexpected aldehydes or ketones in the reaction mixture, significantly reducing the yield of the ring-opened product[3][5]. Causality: To facilitate nucleophilic attack, Lewis or Brønsted acids are often added to coordinate with the epoxide oxygen, weakening the C–O bond. If the nucleophile is weak, sterically hindered, or added too late, the highly unstable carbocation intermediate will stabilize itself via a 1,2-hydride or alkyl shift. This semipinacol-type isomerization is known as the House-Meinwald rearrangement[3][5][6]. Resolution:
-
Order of Addition: Always mix the epoxide and the nucleophile together before adding the Lewis acid catalyst. This ensures the nucleophile is immediately available to trap the activated complex[7].
-
Catalyst Selection: Switch from harsh Brønsted acids to highly carbophilic, mild Lewis acids like Erbium(III) triflate [Er(OTf)
]. Er(OTf) efficiently promotes nucleophilic opening at room temperature at a rate that vastly outpaces the rearrangement pathway[7][8].
Issue 3: Poor Regioselectivity (SN1 vs. SN2 Competition)
Symptom: Obtaining a mixture of constitutional isomers (attack at the less-substituted vs. more-substituted carbon)[1][9]. Causality: Under basic or neutral conditions, the reaction follows an SN2 mechanism, driven by steric hindrance, favoring attack at the less-substituted carbon[1][9]. Under acidic conditions, the mechanism gains SN1 character; the transition state is stabilized by partial positive charge buildup, directing attack to the more-substituted carbon[1][9]. Resolution:
-
Solvent-Dependent Catalysis: The function of catalysts like Sc(OTf)
is heavily solvent-dependent. In THF, Sc(OTf) acts strictly as a Lewis acid under kinetic control, leading to inversion of configuration. In CH Cl , it acts as a mild source of Brønsted acid (triflic acid), leading to thermodynamic control and retention of configuration[10].
Quantitative Data: Catalyst & Condition Comparison
To minimize side reactions, selecting the right catalyst and solvent system is paramount. The table below summarizes the quantitative and qualitative impacts of various catalytic systems on epoxide ring opening[2][7][8][10].
| Catalyst | Optimal Solvent | Primary Function / Benefit | Regioselectivity Control | Major Side Reaction Mitigated |
| Er(OTf) | Neat / H | Mild Lewis acid, water-tolerant | High (Steric control, SN2-like) | Meinwald Rearrangement |
| Sc(OTf) | THF | Kinetic Lewis acid catalysis | Inversion (Contratherma) | Polymerization |
| Sc(OTf) | CH | Thermodynamic Brønsted catalysis | Retention | - |
| Zn(ClO | LPDE | Enhances electrophilicity | Attack at less hindered C | Over-alkylation |
Validated Experimental Protocols
The following protocol utilizes Erbium(III) triflate to achieve high regioselectivity while actively suppressing the Meinwald rearrangement and over-alkylation[7][8]. This protocol is a self-validating system: the mild conditions prevent thermal degradation, and the specific quenching step prevents late-stage acid-catalyzed isomerization.
Step-by-step experimental workflow for Lewis acid-catalyzed oxirane ring opening.
Protocol: Regioselective Aminolysis/Alcoholysis using Er(OTf)
Objective: Synthesize
Step-by-Step Methodology:
-
Substrate Preparation (Crucial Step): To a clean, dry round-bottom flask, add the oxirane (1.0 equivalent) and the nucleophile (amine or alcohol, 1.2 to 2.0 equivalents). Do not add the catalyst yet. Mixing these first ensures the nucleophile outcompetes the 1,2-hydride shift[7].
-
Catalyst Addition: While stirring at room temperature, add Er(OTf)
(0.1 to 1.0 mol%). If the reaction is highly exothermic, perform this addition over an ice bath. -
Reaction Monitoring: Stir the mixture at room temperature. Monitor the disappearance of the epoxide using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times range from 0.5 to 2 hours[7].
-
Quenching (Self-Validation): Once the epoxide is consumed, immediately quench the reaction by adding a 10% aqueous solution of Na
CO . This neutralizes the Lewis acid, preventing any unreacted epoxide from undergoing late-stage Meinwald rearrangement during workup[7]. -
Extraction & Purification: Extract the aqueous mixture with diethyl ether (3 x 10 mL). Combine the organic layers and dry over anhydrous Na
SO . Remove the solvent under reduced pressure to yield the crude product, which can be further purified via flash chromatography if necessary[7].
Frequently Asked Questions (FAQs)
Q: Why am I seeing 1,2-diols in my non-aqueous reaction?
A: Epoxides are highly sensitive to moisture. Even trace amounts of water in your solvents or highly hygroscopic catalysts (like many metal triflates) can act as competing nucleophiles, leading to hydrolytic ring-opening[8][11]. To fix this, rigorously dry your solvents, store catalysts in a desiccator, or switch to a water-tolerant catalyst like Er(OTf)
Q: How do I handle unreactive, sterically hindered epoxides without forcing conditions that cause polymerization? A: Avoid increasing the temperature, as thermal stress promotes homopolymerization. Instead, switch to a more potent, yet sterically unobtrusive Lewis acid, or utilize a specialized solvent system like 5.0 M lithium perchlorate in diethyl ether (LPDE), which drastically lowers the activation energy for nucleophilic attack without requiring heat[2].
Q: Can I use basic conditions to avoid the Meinwald rearrangement entirely? A: Yes. The Meinwald rearrangement is an acid-catalyzed process (requiring a carbocation intermediate)[3][6]. Using strong nucleophiles (like alkoxides or Grignard reagents) under basic conditions forces a pure SN2 pathway[1][9]. However, this will dictate your regioselectivity (attack will occur exclusively at the less hindered carbon), which may not be your desired target[1][9].
References
-
15.8: Opening of Epoxides - Chemistry LibreTexts Chemistry LibreTexts URL:[Link]
-
Epoxides Ring-Opening Reactions Chemistry Steps URL:[Link]
-
Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Using a Silicon-Wafer-Based Palladium Nanocatalyst ACS Omega URL:[Link]
-
Highly Efficient Organocatalytic House‐Meinwald Rearrangement for the Facile Synthesis of Aldehydes: Swift Access to Ibuprofen NIH PMC URL:[Link]
-
Solvent-Dependent Divergent Functions of Sc(OTf)3 in Stereoselective Epoxide-Opening Spiroketalizations Organic Letters - ACS Publications URL:[Link]
-
Opening of Epoxides With Acid Master Organic Chemistry URL:[Link]
-
Epoxides: Small Rings to Play with under Asymmetric Organocatalysis NIH PMC URL:[Link]
-
Divergent synthesis of unique trifluoromethyl alcohols through Lewis acid-catalyzed anti-Meinwald rearrangement Green Chemistry (RSC Publishing) URL:[Link]
-
1,2-Diacetates by Epoxide Ring Opening Promoted by Erbium(III) Triflate Semantic Scholar URL:[Link]
-
Erbium(III) Triflate is a Highly Efficient Catalyst for the Synthesis of β-Alkoxy Alcohols, 1,2-Diols and β-Hydroxy Sulfides by Ring Opening of Epoxides Organic Chemistry Portal URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Efficient Organocatalytic House‐Meinwald Rearrangement for the Facile Synthesis of Aldehydes: Swift Access to Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent synthesis of unique trifluoromethyl alcohols through Lewis acid-catalyzed anti-Meinwald rearrangement - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Solvent selection for regioselective ring opening of 6,7-epoxyheptan-1-ol
Technical Support Case: #67-EH-RO (Regioselective Opening of 6,7-Epoxyheptan-1-ol) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Diagnostic & Decision Matrix
User Query: "I need to select a solvent for the ring opening of 6,7-epoxyheptan-1-ol. How do I control regioselectivity?"
Scientist’s Analysis:
You are working with a
Before selecting a solvent, identify your target product using the decision tree below.[1]
Figure 1: Decision matrix for solvent and condition selection based on the desired regiochemical outcome.
The Mechanistic Landscape (The "Why")
To control this reaction, you must manipulate the transition state energy.
A. Intramolecular Cyclization (The Dominant Pathway)
Without protecting the C1-hydroxyl group, the molecule will naturally cyclize.
-
6-exo-tet (Favored): Attack at C6 forms a 6-membered tetrahydropyran.[1] This is the kinetic product predicted by Baldwin’s rules.
-
7-endo-tet (Disfavored): Attack at C7 forms a 7-membered oxepane.[1] While "favored" in Baldwin's terminology for larger rings, it is kinetically slower than the 6-exo pathway due to entropy and orbital alignment.
B. Solvent Influence on Regioselectivity
Solvents dictate whether the reaction follows Electronic Control (
| Solvent Class | Representative Solvents | Mechanism Promoted | Regioselectivity Outcome |
| Fluorinated Alcohols | HFIP , TFE | Electronic ( | Favors C6 (Internal): Stabilizes partial positive charge on the more substituted carbon. Accelerates 6-exo-tet cyclization.[1] |
| Lewis Basic / Polar | THF , Et₂O, DMSO | Steric ( | Favors C7 (Terminal): Nucleophile attacks the less hindered carbon. However, in cyclization, conformational constraints (6-exo) still dominate.[1] |
| Non-Polar | DCM , Toluene, Benzene | Inert / Templating Requires catalyst (Lewis Acid).[1] | Catalyst Dependent: Generally preserves the intrinsic bias of the catalyst used. |
Troubleshooting & FAQs
Scenario A: "I want the 6-membered ring (Tetrahydropyran)."
-
Recommendation: This is the easiest outcome. Use DCM with a catalytic acid (CSA or BF₃·OEt₂) or HFIP without catalyst.[1]
-
Why: The 6-exo-tet pathway is kinetically dominant. Acidic conditions further polarize the C-O bond, increasing the electrophilicity of C6 (secondary carbon) over C7 (primary), reinforcing the Baldwin preference.
Scenario B: "I want the 7-membered ring (Oxepane)."
-
Recommendation: This is chemically difficult. Solvent alone is rarely sufficient.[1] You must use Basic Conditions (NaH in THF/DMF) to promote an
attack by the alkoxide. -
Why: Under basic conditions, the reaction is strictly
. While 6-exo is still faster, the electronic bias for C6 is removed (no carbocation character). The steric difference between C6 and C7 is minimal, but C7 is slightly more accessible. -
Advanced Tip: Consider using a template effect or a specific Lewis acid (like
) that might chelate the alcohol and epoxide to force the endo-geometry, though this is substrate-specific.
Scenario C: "I want to add an external amine/alcohol (Intermolecular) and STOP cyclization."
-
Critical Step: You must protect the C1-hydroxyl (e.g., as a TBDMS ether or Acetate) before the reaction.
-
Solvent Selection:
Detailed Protocols
Protocol 1: HFIP-Promoted Cyclization (Target: Tetrahydropyran)
Use this for rapid, high-yield formation of the 6-membered ether.[1]
-
Preparation: Dissolve 6,7-epoxyheptan-1-ol (1.0 equiv) in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.2 M concentration).
-
Reaction: Stir at room temperature. HFIP is acidic enough (
) and has high ionizing power to drive the reaction without external acid catalysts. -
Monitoring: Monitor by TLC/GC. The reaction is typically fast (1–4 hours).
-
Workup: Evaporate the HFIP (volatile, bp 58°C). The residue is often pure enough for the next step.
-
Note: HFIP can be recovered and reused.[1]
-
Protocol 2: Regioselective Nucleophilic Opening (Intermolecular)
Requires Protected Substrate: 1-(tert-butyldimethylsilyloxy)-6,7-epoxyheptane.[1]
Option A: C7 Attack (Terminal Opening)
-
Solvent: Methanol (MeOH).[1]
-
Reagents: Nucleophile (e.g., Sodium Azide,
, 3.0 equiv) and Ammonium Chloride ( , 2.0 equiv).[1] -
Conditions: Reflux for 12 hours.
-
Mechanism:
attack at the less hindered primary carbon.
Option B: C6 Attack (Internal Opening) [1]
-
Solvent: HFIP or DCM.[1]
-
Reagents: Nucleophile (e.g., Aniline) + Catalyst (
5 mol% if using DCM; no catalyst needed if using HFIP).[1] -
Conditions: Room temperature.
-
Mechanism: Activated epoxide favors attack at the carbon capable of stabilizing positive charge (C6).
References
-
Baldwin, J. E. (1976).[1][5][6] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736.[1][7] Link[1]
-
Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017).[1] Hexafluoroisopropanol as a highly versatile solvent in organic synthesis.[1] Nature Reviews Chemistry, 1, 0088.[1] Link
-
Nicolaou, K. C., et al. (1989).[1] Activation of 6-endo over 5-exo epoxide openings.[1][8] Ring-selective synthesis of tetrahydropyrans. Journal of the American Chemical Society, 111(14), 5330–5334.[1] Link[1]
-
Timpa, S. D., et al. (2014).[1] Regioselective Ring Opening of Epoxides with Alcohols Using a Lewis Acid Catalyst in HFIP. Organic Letters, 16(15), 4048–4051.[1] Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Baldwin's_rules [chemeurope.com]
- 6. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 7. uni-giessen.de [uni-giessen.de]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Moisture Sensitivity in Epoxy Alcohol Reagents
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of hydrolytic degradation and isomerization in 2,3-epoxy alcohols (e.g., Glycidol, Sharpless products).
Introduction
Welcome to the technical support center. If you are working with epoxy alcohols—specifically C3 synthons like glycidol or chiral intermediates from Sharpless Asymmetric Epoxidation (SAE)—you are managing a "loaded spring." The strain energy of the epoxide ring (~27 kcal/mol), combined with the neighboring hydroxyl group, creates a unique vulnerability to moisture.
Water does not just hydrolyze these reagents; it triggers a cascade of failure modes ranging from Payne rearrangement (scrambling your stereocenters) to exothermic polymerization (turning your reagent into a useless gel).
This guide is not a generic safety sheet. It is a troubleshooting system designed to diagnose, recover, and validate your reagents before you commit them to high-value synthesis.
Module 1: Critical Troubleshooting (Q&A)
Issue 1: "My reagent bottle has developed a viscous layer or turned into a gel."
Diagnosis: Oligomerization/Polymerization. Mechanism: Epoxy alcohols like glycidol are susceptible to acid- or base-catalyzed self-opening. Moisture acts as an initiator. Once a small amount of diol forms (via hydrolysis), the resulting hydroxyl groups attack remaining epoxides, leading to a chain reaction. This is often exothermic.
Corrective Action:
-
Do NOT use. The titer is compromised, and the oligomers will act as chelators in metal-catalyzed reactions (like SAE), poisoning the catalyst.
-
Disposal: Treat as hazardous chemical waste. Do not attempt to distill if the material has gelled significantly, as localized heating can trigger runaway decomposition [1].
Prevention Protocol:
-
Storage: Store at -20°C. Lower temperatures kinetically inhibit the ring-opening events.
-
Inert Gas: Always backfill with Argon or Nitrogen. CO2 (from air) can form carbonates with trace moisture, slightly acidifying the medium and catalyzing polymerization.
Issue 2: "I am observing the wrong regioisomer or a loss of enantiomeric excess (ee) after workup."
Diagnosis: The Payne Rearrangement.[1][2][3] Mechanism: Under basic or even neutral aqueous conditions, the hydroxyl group of a 2,3-epoxy alcohol is deprotonated (or activated).[4] The alkoxide attacks the epoxide intramolecularly, migrating the epoxide ring. This is an equilibrium process driven by the thermodynamic stability of the isomers [2].
The Trap: If you quench a reaction with strong aqueous base (e.g., NaOH) and let it sit, you facilitate this migration.
Corrective Action:
-
Quench Protocol: Use buffered quench solutions (e.g., saturated Na2SO4 or NH4Cl) rather than strong bases.
-
Temperature: Keep the quench and extraction cold (0°C). The rearrangement barrier is surmountable at room temperature.
Issue 3: "My Sharpless Epoxidation (SAE) stopped at 50% conversion."
Diagnosis: Catalyst Poisoning via Moisture. Mechanism: The Titanium(IV) isopropoxide-tartrate complex is the active catalyst. Water binds avidly to Ti(IV), forming inactive titanium oxides/hydroxides. This effectively removes the catalyst from the cycle.
Corrective Action:
-
The "Sieve" Rule: You typically need activated 3Å or 4Å molecular sieves in the reaction pot.
-
Validation: Do not assume sieves are active. Flame-dry them under vacuum immediately before use.
-
Reagent Drying: Dry the solvent (DCM) and the alcohol substrate. Do not attempt to dry the oxidant (TBHP) with sieves if it is in water/decane, as this is hazardous; instead, use anhydrous TBHP in decane solutions commercially available.
Module 2: Visualizing the Degradation Pathways
Understanding the enemy is half the battle. The diagram below details exactly how moisture destroys epoxy alcohols.
Figure 1: Degradation pathways of 2,3-epoxy alcohols triggered by moisture and pH imbalances.
Module 3: Quality Control (The "Truth" Test)
Never commit a 50g batch of starting material to a reagent of unknown titer. Use this titration protocol to determine the Epoxide Equivalent Weight (EEW) .
Standard Protocol: HBr/Acetic Acid Titration
This method relies on the rapid addition of HBr across the epoxide ring.
Reagents:
-
0.1 N HBr in Glacial Acetic Acid (Standardized).
-
Crystal Violet Indicator (0.1% in acetic acid).
-
Chlorobenzene (Solvent).
Procedure:
-
Dissolve: Weigh ~0.2–0.5g of the epoxy alcohol sample (precision ±0.1mg) into a flask. Dissolve in 10 mL chlorobenzene.
-
Indicator: Add 5 drops of Crystal Violet. The solution will be violet.
-
Titrate: Add 0.1 N HBr solution slowly.
-
Endpoint: The color change is Violet → Blue → Blue-Green . The true endpoint is the blue-green transition [3].
Calculation:
- = Volume of HBr (mL)
- = Normality of HBr
- = Weight of sample (g)
Data Interpretation:
| Epoxy % (Relative to Theory) | Status | Action |
| > 98% | Excellent | Proceed with reaction. |
| 90 - 98% | Degraded | Adjust stoichiometry; check for diol impurities. |
| < 90% | Critical | Discard. Impurities will likely interfere with catalysis. |
Module 4: Drying & Handling Decision Tree
Should you dry the reagent? Usually, no . You dry the system around the reagent. Drying agents can act as Lewis acids (initiating polymerization) or bases (initiating Payne rearrangement).
Figure 2: Decision matrix for handling moisture-contaminated epoxy alcohol reagents.
Summary of Drying Agents
| Agent | Suitability | Risk Factor | Notes |
| Molecular Sieves (3Å/4Å) | High (for Solvents) | Medium (for Reagents) | Excellent for drying the reaction mixture. Avoid long-term storage of neat reactive epoxides over sieves due to surface acidity [4]. |
| Magnesium Sulfate (MgSO4) | Medium | Low | Good for brief drying of diluted solutions (e.g., after workup). Neutral pH minimizes rearrangement risk. |
| Calcium Hydride (CaH2) | Forbidden | Critical | Strong base.[5] Will trigger deprotonation and immediate Payne rearrangement or polymerization. |
| Silica Gel | Low | High | Acidic surface will catalyze ring opening (hydrolysis) rapidly. Avoid chromatography unless buffered (e.g., with 1% Et3N). |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11164, Glycidol. Retrieved from [Link]
- Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437-475. (Contextual grounding on Payne Rearrangement mechanisms).
- ASTM International. (2024). Standard Test Method for Epoxy Content of Epoxy Resins (D1652-11).
-
Katsuki, T., & Sharpless, K. B. (1980).[6] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. (Establishes moisture sensitivity of Ti-catalysts).
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Payne Rearrangement (Chapter 42) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. grokipedia.com [grokipedia.com]
- 5. ICSC 0159 - GLYCIDOL [chemicalsafety.ilo.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Validation & Comparative
Analytical Platform Comparison: GC-EI-MS vs. HR-LC-ESI-MS/MS for the Structural Elucidation of 6,7-Epoxyheptan-1-ol
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing bifunctional aliphatic molecules. 6,7-epoxyheptan-1-ol (C₇H₁₄O₂, MW = 130.18 g/mol ) is a prime example, possessing both a terminal primary alcohol and a terminal epoxide. Both moieties are highly labile under mass spectrometric conditions, making structural confirmation difficult using a single analytical approach.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against High-Resolution Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HR-LC-ESI-MS/MS). By understanding the causality behind their distinct fragmentation pathways, researchers can select the optimal platform for their specific drug development or metabolomics workflows.
Mechanistic Causality in Fragmentation
Understanding why a molecule fragments is more important than memorizing its mass spectrum. The ionization energy and environment strictly dictate the survival of the precursor ion and the resulting diagnostic fragments.
GC-EI-MS (Hard Ionization at 70 eV)
Electron impact strips an electron to form a highly unstable radical cation, [M]•⁺ at m/z 130. Because aliphatic chains lack resonance stabilization, the molecular ion peak for aliphatic alcohols is typically weak or entirely absent[1]. Instead, the molecule rapidly undergoes competitive fragmentation:
-
α-Cleavage at the Alcohol : The C1-C2 bond cleaves, expelling a hydroxymethyl radical (•CH₂OH, 31 Da) to yield a diagnostic fragment at m/z 99[1].
-
Epoxide Cleavage : Terminal epoxides undergo characteristic inductive cleavage adjacent to the oxirane ring. Cleavage of the C5-C6 bond expels the oxirane radical (•C₂H₃O, 43 Da), yielding an ion at m/z 87, a well-documented fragmentation pathway for aliphatic epoxides[2].
HR-LC-ESI-MS/MS (Soft Ionization & CID)
Electrospray ionization in positive mode yields the protonated molecule [M+H]⁺ at m/z 131.0703. Under Collision-Induced Dissociation (CID), the protonated epoxide ring is highly susceptible to nucleophilic ring-opening or direct dehydration, often requiring advanced techniques to localize the oxirane moiety[3].
-
Sequential Dehydration : The dominant CID pathway is the loss of H₂O (-18.01 Da) to form m/z 113.0597, followed by a second H₂O loss from the alcohol terminus to yield a diene-like fragment at m/z 95.0491.
Pathway Visualization
Figure 1: MS fragmentation pathways of 6,7-epoxyheptan-1-ol via GC-EI-MS and LC-ESI-MS/MS.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in structural elucidation, analytical workflows must be self-validating. Relying solely on raw fragmentation can lead to false positives when differentiating between isomeric diols or ethers.
Protocol A: GC-EI-MS with TMS Derivatization (Built-In Control)
Causality: Silylating the primary alcohol shifts its mass by +72 Da, stabilizing the molecule and proving the existence of the -OH group independently of the epoxide.
-
Sample Preparation : Aliquot 100 µL of 6,7-epoxyheptan-1-ol standard (1 mg/mL in hexane) into two separate autosampler vials (Vial 1: Native, Vial 2: Derivatized).
-
Derivatization : Add 50 µL of BSTFA + 1% TMCS to Vial 2. Incubate at 60°C for 30 minutes.
-
GC Separation : Inject 1 µL splitless onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Ramp the oven from 50°C to 250°C at 15°C/min.
-
MS Acquisition : Operate the single quadrupole in EI mode (70 eV), scanning m/z 40-300.
-
Validation Logic : The native sample will show the m/z 87 peak (oxirane loss). In the derivatized sample, the molecular weight shifts to 202 Da, but the m/z 87 peak remains unshifted, proving the oxirane ring is intact and located on the opposite terminus from the alcohol.
Protocol B: HR-LC-ESI-MS/MS with Lithium Doping
Causality: Epoxides are prone to uninformative water loss during CID. Lithium coordinates strongly with the epoxide oxygen. Upon CID, the [M+Li]⁺ adduct drives specific cross-ring cleavages of the oxirane rather than simple dehydration, pinpointing the epoxide's exact position.
-
Mobile Phase Setup : Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Post-Column Doping : Introduce a 10 mM Lithium Acetate (LiOAc) solution via a T-junction post-column at 5 µL/min.
-
LC Separation : Inject 2 µL onto a C18 column (100 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% B over 10 minutes.
-
MS/MS Acquisition : Operate the Q-TOF in positive ESI mode. Target the [M+Li]⁺ precursor at m/z 137.07. Apply a CID collision energy ramp of 10-30 eV.
-
Validation Logic : The presence of lithium-coordinated diagnostic fragments confirms a terminal epoxide, differentiating it from internal epoxide isomers which yield different cross-ring cleavage masses.
Quantitative Data & Platform Comparison
Table 1: Platform Performance Comparison
| Feature | GC-EI-MS (Single Quadrupole) | HR-LC-ESI-MS/MS (Q-TOF) |
| Ionization Source | Electron Impact (70 eV) | Electrospray Ionization (Positive) |
| Precursor Ion Stability | Very Low (m/z 130 rarely observed) | High (m/z 131 [M+H]⁺ easily isolated) |
| Primary Diagnostic Fragments | m/z 99, 87, 84, 55 | m/z 113.0597, 95.0491 |
| Structural Elucidation | High (Library match & distinct cleavages) | Moderate (Requires metal adduct doping) |
| Best Use Case | Volatile/semi-volatile structural confirmation | Trace-level quantitation in biological matrices |
Table 2: Key Diagnostic Ions for 6,7-epoxyheptan-1-ol
| Platform | m/z | Ion Assignment | Mechanistic Origin |
| GC-EI-MS | 99 | [M - •CH₂OH]⁺ | α-cleavage at the primary alcohol terminus. |
| GC-EI-MS | 87 | [M - •C₂H₃O]⁺ | Inductive cleavage expelling the terminal oxirane radical. |
| LC-ESI-MS/MS | 131.0703 | [M+H]⁺ | Protonation of the epoxide or alcohol oxygen. |
| LC-ESI-MS/MS | 113.0597 | [M+H - H₂O]⁺ | Dehydration (common for protonated aliphatic epoxides/alcohols). |
Conclusion
For the structural elucidation of 6,7-epoxyheptan-1-ol, GC-EI-MS remains the gold standard for definitive structural assignment due to its predictable hard-ionization cleavage patterns (specifically the m/z 87 oxirane loss). However, HR-LC-ESI-MS/MS offers superior precursor ion stability and sensitivity, provided that self-validating techniques like lithium doping are employed to prevent ambiguous dehydration pathways from masking the core structure.
References
-
[1] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. libretexts.org. 1
-
[3] Extreme Ultraviolet Photodissociation Decodes the Chain Modifications of Lipids | Analytical Chemistry. acs.org. 3
Sources
Determining enantiomeric purity of 6,7-epoxyheptan-1-ol via chiral HPLC
Publish Comparison Guide: Enantiomeric Purity of 6,7-Epoxyheptan-1-ol
Executive Summary
The determination of enantiomeric purity for 6,7-epoxyheptan-1-ol presents a specific analytical challenge: the molecule possesses a "remote" chiral center relative to its primary hydroxyl handle, and it lacks a strong UV chromophore. While Direct Chiral HPLC is the intuitive first choice, its performance is often limited by poor detection sensitivity and modest enantioselectivity.
This guide objectively compares the direct method against two superior alternatives: Derivatization-HPLC (for high sensitivity) and Chiral GC (for high efficiency).
The Challenge: Remote Chirality & Weak Detection
6,7-epoxyheptan-1-ol contains a terminal epoxide and a primary alcohol separated by a four-carbon aliphatic chain.
-
Chromophore Deficiency: The molecule lacks aromatic rings or conjugated systems, making standard UV detection (254 nm) impossible. Detection requires low-wavelength UV (205–210 nm) or Refractive Index (RI), both of which suffer from baseline noise and low sensitivity.
-
Remote Recognition: Most chiral stationary phases (CSPs) rely on a "three-point interaction." The distance between the polar hydroxyl group (C1) and the chiral epoxide (C6-C7) weakens the rigidity of the analyte-CSP complex, often resulting in lower resolution (
).
Method A: Direct Chiral HPLC (The Baseline)
This method analyzes the neat sample without chemical modification.
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is the preferred column due to its ability to form inclusion complexes with aliphatic chains.
-
Mobile Phase: Normal Phase (Hexane : Isopropanol, 90:10 v/v).
-
Detection: RI (Refractive Index) or UV at 210 nm.
Protocol:
-
Sample Prep: Dissolve 10 mg of 6,7-epoxyheptan-1-ol in 1 mL of mobile phase.
-
Conditions: Flow rate 1.0 mL/min; Column Temp 25°C.
-
Observation: Expect broad peaks. The enantiomers may separate partially (
) but baseline resolution is difficult to guarantee without high column efficiency.
-
Pros: No sample preparation chemistry required; non-destructive (if using RI).
-
Cons: Poor sensitivity (LOD > 100 µg/mL); susceptible to solvent interference at 210 nm.
Method B: Derivatization-HPLC (The "Gold Standard")
To overcome the detection and recognition limits, the alcohol is converted into a 3,5-dinitrobenzoate (DNB) ester . This adds a strong UV chromophore and a "pi-acidic" aromatic group that interacts strongly with "pi-basic" CSPs (like Chiralcel OD-H).
-
Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
-
Mobile Phase: Hexane : Isopropanol (80:20 v/v).
-
Detection: UV at 254 nm .[1]
Experimental Protocol (Self-Validating):
-
Reaction: In a 2 mL vial, mix 10 mg sample + 20 mg 3,5-dinitrobenzoyl chloride + 50 µL Pyridine .
-
Incubation: Shake at room temperature for 15 minutes. (Color change to light yellow indicates reaction).
-
Quench: Add 0.5 mL water to hydrolyze excess reagent.
-
Extraction: Add 1 mL Hexane. Vortex. The derivative partitions into the upper hexane layer.
-
Analysis: Inject 10 µL of the hexane layer.
-
Pros: Excellent Sensitivity (LOD < 1 µg/mL); High Resolution (
) due to pi-pi interactions. -
Cons: Destructive; requires sample prep time (approx. 30 mins).
Method C: Chiral Gas Chromatography (The High-Efficiency Alternative)
Since 6,7-epoxyheptan-1-ol is a volatile C7 molecule, GC is a technically superior separation method if the sample is thermally stable.
-
Stationary Phase: Cyclodextrin-based capillary column (e.g., Hydrodex β-3P or Chiraldex G-TA).
-
Carrier Gas: Helium or Hydrogen.[2]
Protocol:
-
Sample Prep: Dilute sample to 1 mg/mL in Dichloromethane.
-
Oven Program: 80°C (hold 2 min)
5°C/min 180°C. -
Mechanism: The epoxide enantiomers fit differently into the hydrophobic cyclodextrin cavity.
-
Pros: Highest Resolution (
); Universal detection (FID); Fast. -
Cons: Requires GC hardware; thermal degradation risk if the epoxide is acid-sensitive (ensure injector liner is clean/deactivated).
Comparative Data Summary
| Metric | Direct HPLC (Method A) | Derivatization HPLC (Method B) | Chiral GC (Method C) |
| Resolution ( | Low (1.0 - 1.5) | High (> 3.0) | Very High (> 5.0) |
| LOD (Sensitivity) | Poor (> 100 ppm) | Excellent (< 1 ppm) | Good (10 ppm) |
| Sample Prep | None (Instant) | Moderate (30 min) | Minimal (Dilution) |
| Robustness | Low (Drift at 210nm) | High (UV 254nm) | High (FID) |
| Cost per Run | High (Solvents) | High (Reagents + Solvents) | Low (Gas only) |
Decision Workflow (Visualization)
Caption: Decision tree for selecting the optimal analytical method based on sensitivity requirements and equipment availability.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
National Institutes of Health (PubMed). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2008).[4] Retrieved from [Link]
-
MDPI (Molecules). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). Retrieved from [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development and Mechanisms. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: mCPBA vs. Sharpless Epoxidation for C7 Alcohols
Executive Summary
For researchers working with C7 alcohols , the choice between mCPBA (meta-chloroperoxybenzoic acid) and Sharpless Asymmetric Epoxidation (SAE) is rarely a matter of preference—it is dictated by the structural position of the alkene relative to the hydroxyl group and the requirement for stereochemical control.
-
Select Sharpless (SAE) when you require high enantiopurity (>90% ee) and your substrate is a primary or secondary allylic alcohol (e.g., (E)-2-hepten-1-ol).[1] It is the gold standard for creating chiral building blocks from achiral precursors.
-
Select mCPBA for isolated alkenes (e.g., 6-hepten-1-ol), homoallylic alcohols , or when a racemic product is acceptable. It is superior for speed and operational simplicity on small scales but poses safety hazards on scale-up.
Mechanistic Foundations & Selectivity[2][3]
The core difference lies in the transition state organization. mCPBA relies on a concerted, butterfly-type mechanism often directed by hydrogen bonding (Henbest effect). Sharpless utilizes a ligand-accelerated titanium catalyst that creates a rigid chiral pocket.
Comparative Pathway Diagram
The following diagram illustrates the decision logic and mechanistic divergence for a C7 substrate.
Figure 1: Decision matrix for selecting epoxidation conditions based on C7 alcohol substrate topology.
Comparative Analysis: Performance Metrics
The following data compares the performance of both methods on a representative C7 allylic alcohol: (E)-2-hepten-1-ol .
| Feature | Sharpless (SAE) | mCPBA |
| Primary Utility | Enantioselective synthesis | General stereospecific synthesis |
| Substrate Requirement | Strictly Allylic Alcohols | General Alkenes (Electron-rich preferred) |
| Stereocontrol | Enantioselective: >90% ee (Reagent controlled) | Diastereoselective: Syn-selective via H-bonding (Substrate controlled) |
| Typical Yield (C7) | 70–85% | 85–95% |
| Reaction Time | Slow (4–18 hours at -20°C) | Fast (0.5–2 hours at 0°C to RT) |
| Scale-up Safety | High (Catalytic metal, stable hydroperoxide) | Low (Shock sensitive, exotherms) |
| Cost | Low (Cheap tartrates, catalytic Ti) | Moderate (Stoichiometric peracid) |
| Workup Difficulty | High (Titanium emulsions require specific quenching) | Moderate (Acid byproduct removal) |
Key Technical Nuance: The Henbest Effect vs. Ligand Acceleration
-
mCPBA (Henbest Effect): In cyclic or chiral acyclic allylic alcohols, the hydroxyl group H-bonds to the peracid, directing delivery of oxygen to the syn face. For (E)-2-hepten-1-ol (achiral), this merely accelerates the rate but produces a racemate.
-
Sharpless (Ligand Acceleration): The titanium-tartrate complex binds the allylic alcohol. The reaction within this complex is roughly 100 times faster than the background reaction, ensuring that only the chiral pathway proceeds.
Detailed Experimental Protocols
These protocols are optimized for (E)-2-hepten-1-ol (MW: 114.19 g/mol ) but are applicable to most C7 allylic alcohols.
Protocol A: Sharpless Asymmetric Epoxidation (High ee)
Target: (2R,3R)-2,3-epoxyheptan-1-ol (using (-)-DET)
Reagents:
-
(-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) (5.5M in decane - anhydrous preferred)
-
4Å Molecular Sieves (Powdered, activated)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Catalyst Formation: In a flame-dried flask under N2, add 4Å MS (0.5 g/mmol substrate) and DCM. Cool to -20°C.
-
Add Ti(OiPr)4 (0.05 eq) and (-)-DET (0.06 eq). Stir for 20 min to form the chiral dimer. Crucial: The slight excess of DET ensures all Ti is ligated.
-
Oxidant Addition: Add TBHP (2.0 eq) dropwise. Stir 30 min at -20°C to "age" the catalyst.
-
Substrate Addition: Add (E)-2-hepten-1-ol (1.0 eq) dropwise. Maintain -20°C.
-
Monitor: Stir 4–8 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; epoxides are sensitive to acid stains).
-
Workup (The "Gao-Sharpless" Modification):
-
Do not use water immediately. Add a solution of 30% NaOH / Brine (w/v) containing 5% Na2SO4.
-
Allow to warm to RT. The titanium will form a clean phase separation rather than a sticky emulsion.
-
Extract with Et2O. Dry over MgSO4.
-
-
Purification: Flash chromatography on silica (buffered with 1% Et3N to prevent epoxide opening).
Protocol B: mCPBA Epoxidation (Racemic/General)
Target: (±)-cis/trans-2,3-epoxyheptan-1-ol
Reagents:
-
mCPBA (77% max purity, balance is m-chlorobenzoic acid/water)
-
Dichloromethane (DCM)
-
Saturated NaHCO3
-
Sodium Sulfite (Na2SO3)
Workflow:
-
Preparation: Dissolve (E)-2-hepten-1-ol (1.0 eq) in DCM (0.1 M) at 0°C.
-
Addition: Add mCPBA (1.2 eq) portion-wise as a solid (or dropwise as a solution if scaling up) over 10 minutes.
-
Note: The reaction is exothermic.[4] Maintain T < 5°C to prevent epoxide opening or over-oxidation.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Check TLC.
-
Quench: Pour mixture into a biphasic solution of Sat. NaHCO3 and 10% Na2SO3. Stir vigorously until the organic layer tests negative for peroxides (starch-iodide paper).
-
Workup: Extract with DCM. Wash organic layer with Sat. NaHCO3 (2x) to remove m-chlorobenzoic acid.
-
Validation: If a white precipitate persists in the organic layer, it is likely m-chlorobenzoic acid; wash again with base.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Process Chemistry & Safety (Scale-Up)
When moving from mg to gram/kg scale, the trade-offs shift dramatically.
| Parameter | Sharpless (SAE) | mCPBA |
| Thermal Hazard | Low. TBHP is stable; reaction is run at -20°C. | High. mCPBA is shock-sensitive and deflagrates. Exotherms can trigger runaway. |
| Atom Economy | High. Catalytic Ti/Tartrate.[5] | Poor. Stoichiometric waste (ArCOOH) is generated (MW 156 byproduct for MW 16 oxygen delivery). |
| Solvent Volatility | C7 epoxides are volatile. High vacuum removal of DET (bp ~280°C) can be difficult without distilling the product. | m-Chlorobenzoic acid is solid; easy to separate. C7 epoxide can be distilled. |
Diagram: Workup & Isolation Pathway
This diagram highlights the critical "Emulsion Check" in Sharpless processing, a common failure point for novices.
Figure 2: Comparative workup strategies emphasizing titanium management vs. byproduct removal.
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. Link
-
Rossiter, B. E., Katsuki, T., & Sharpless, K. B. (1981). Asymmetric epoxidation provides shortest routes to four chiral epoxy alcohols. Journal of the American Chemical Society. Link
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society. Link
-
Chamberlain, P., Roberts, M. L., & Whitham, G. H. (1970). Epoxidation of allylic alcohols with peroxy-acids. Attempts to define transition state geometry. Journal of the Chemical Society B. Link
-
Hanson, R. M. (1991). The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. Chemical Reviews. Link
Sources
Reactivity comparison: 5-(oxiran-2-yl)pentan-1-ol vs. 4-(oxiran-2-yl)butan-1-ol
This guide provides an in-depth technical comparison of the reactivity profiles for 4-(oxiran-2-yl)butan-1-ol and 5-(oxiran-2-yl)pentan-1-ol . It focuses on their intramolecular cyclization pathways, kinetic differences, and utility in synthesizing oxygenated heterocycles.
Executive Summary
The core distinction between 4-(oxiran-2-yl)butan-1-ol (Compound A) and 5-(oxiran-2-yl)pentan-1-ol (Compound B) lies in the size of the ether ring formed upon intramolecular cyclization.
-
Compound A predominantly undergoes 5-exo-tet cyclization to form tetrahydrofuran (THF) derivatives. This process is kinetically faster due to favorable entropy and orbital alignment.
-
Compound B predominantly undergoes 6-exo-tet cyclization to form tetrahydropyran (THP) derivatives. While slower than 5-exo cyclization, this pathway is the standard synthetic route for constructing pyran cores in polyether antibiotics.
Chemical Identity & Structural Analysis
| Feature | Compound A | Compound B |
| Systematic Name | 4-(oxiran-2-yl)butan-1-ol | 5-(oxiran-2-yl)pentan-1-ol |
| Common Ref. | 5,6-epoxyhexan-1-ol | 6,7-epoxyheptan-1-ol |
| Chain Length | 4-carbon linker | 5-carbon linker |
| Target Ring | 5-membered (Tetrahydrofuran) | 6-membered (Tetrahydropyran) |
| Primary Mode | 5-exo-tet | 6-exo-tet |
| Competing Mode | 6-endo-tet (Disfavored) | 7-endo-tet (Disfavored) |
Mechanistic Analysis: Baldwin's Rules & Kinetics
The reactivity of these substrates is governed by Baldwin's Rules for Ring Closure , which predict the feasibility of ring formation based on the trajectory of the nucleophile (the hydroxyl oxygen) relative to the electrophile (the epoxide carbons).
4-(oxiran-2-yl)butan-1-ol (Formation of THF)
For this substrate, the hydroxyl group can attack either the proximal epoxide carbon (C5) or the distal carbon (C6).
-
5-exo-tet Pathway (Favored): Attack at C5 leads to a 5-membered ring. The transition state allows for the ideal
backside attack geometry required for -like epoxide opening. -
6-endo-tet Pathway (Disfavored): Attack at C6 would form a 6-membered ring. Despite the thermodynamic stability of the 6-membered ring, the transition state geometry is electronically and sterically disfavored under standard kinetic conditions.
5-(oxiran-2-yl)pentan-1-ol (Formation of THP)
-
6-exo-tet Pathway (Favored): Attack at C6 leads to a 6-membered ring. This is a favored process under Baldwin's rules.
-
7-endo-tet Pathway (Disfavored): Attack at C7 would form a 7-membered oxepane ring. This is kinetically slow due to unfavorable entropy (probability of chain ends meeting) and transition state strain.
Kinetic Comparison
Experimental data and general physical organic principles establish the following kinetic hierarchy for intramolecular etherification:
-
Compound A cyclizes significantly faster than Compound B .
-
Implication: Compound A requires milder conditions or shorter reaction times to reach completion compared to Compound B.
Reaction Pathway Visualization
Figure 1: Comparative cyclization pathways. Green arrows indicate the kinetically favored Baldwin pathways.
Experimental Protocols
The following protocols are self-validating systems designed to ensure high regioselectivity.
Acid-Catalyzed Cyclization (Standard Method)
This method utilizes a Lewis acid or Brønsted acid to activate the epoxide, making it susceptible to intramolecular attack by the hydroxyl group.
Reagents:
-
Substrate (1.0 equiv)
-
Camphorsulfonic acid (CSA) (0.1 equiv) OR
(0.1 equiv) -
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under
atmosphere. -
Dissolution: Dissolve 1.0 mmol of the epoxy alcohol (Compound A or B) in 10 mL of anhydrous DCM (
concentration).-
Note: Dilution is critical to prevent intermolecular oligomerization.
-
-
Activation: Cool the solution to
. Add the acid catalyst (0.1 mmol) dropwise. -
Reaction:
-
Compound A: Stir at
for 30-60 minutes. (Fast kinetics). -
Compound B: Warm to room temperature and stir for 2-4 hours. (Slower kinetics).
-
-
Quench: Add saturated aqueous
solution. -
Workup: Extract with DCM (
), dry over , and concentrate in vacuo. -
Validation: Analyze via
NMR.-
Compound A Product: Look for THF ring protons (multiplets around 3.7-3.9 ppm).
-
Compound B Product: Look for THP ring protons (multiplets around 3.4-3.6 ppm and characteristic chair conformation splitting).
-
Base-Catalyzed Cyclization (Alternative)
Used when acid-sensitive functional groups are present. This relies on the formation of a strong nucleophile (alkoxide).
Reagents:
-
Substrate (1.0 equiv)
-
NaH (1.2 equiv, 60% dispersion in oil)
-
THF (Anhydrous)
Protocol:
-
Activation: Suspend NaH in anhydrous THF at
. -
Addition: Add the epoxy alcohol solution dropwise.
-
Cyclization:
-
Compound A: Warm to RT; reaction typically complete in 1-2 hours.
-
Compound B: May require reflux (
) for 4-12 hours to overcome the higher activation energy of 6-exo closure.
-
Data Presentation: Reactivity Matrix
| Parameter | 4-(oxiran-2-yl)butan-1-ol | 5-(oxiran-2-yl)pentan-1-ol |
| Favored Ring Size | 5 (THF) | 6 (THP) |
| Baldwin Classification | 5-exo-tet | 6-exo-tet |
| Relative Rate ( | High ( | Moderate ( |
| Thermodynamic Product | THP (6-endo) - Not formed | THP (6-exo) - Formed |
| Kinetic Product | THF (5-exo) - Major | THP (6-exo) - Major |
| Common Catalyst | CSA, | CSA, |
Applications in Drug Development[5]
-
Polyether Antibiotics: The 6-exo-tet cyclization of Compound B is a biomimetic strategy used in the total synthesis of ladder polyethers like Brevetoxin and Monensin .
-
Natural Products: Compound A derivatives are precursors for Annonaceous acetogenins , which contain multiple THF rings.
References
-
Baldwin, J. E. "Rules for Ring Closure."[2] Journal of the Chemical Society, Chemical Communications, 1976, 734-736.[2] Link[2]
-
Nicolaou, K. C., et al. "Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans." Organic & Biomolecular Chemistry, 2012. Link
-
Vilotijevic, I., & Jamison, T. F. "Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyethers." Science, 2007, 317(5842), 1189-1192. Link
-
Timmer, M. S. M., et al. "Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans." Molecules, 2021, 26(23), 7386. Link
-
Shevlin, C. G., et al. "The Energetic Advantage of 5-Exo Versus 6-Endo Epoxide Openings: A Preference Overwhelmed by Antibody Catalysis." Journal of the American Chemical Society, 2002. Link
Sources
Advanced GC-MS Profiling of Volatile Epoxy Alcohol Impurities: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparative analysis of Direct Liquid Injection (DLI) vs. Phenylboronic Acid (PBA) Derivatization for the quantification of Glycidol and related volatile epoxy alcohols.
Executive Summary: The Instability Challenge
Volatile epoxy alcohols, primarily Glycidol (2,3-epoxy-1-propanol) , represent a critical class of genotoxic impurities (GTIs) often formed during the synthesis of active pharmaceutical ingredients (APIs) or the degradation of excipients like polysorbates. Their analysis is notoriously difficult due to two conflicting physicochemical properties:
-
High Reactivity: The strained epoxide ring makes them thermally unstable and prone to polymerization or rearrangement in hot GC injectors.
-
Low Molecular Weight: Their high volatility makes them difficult to retain and separate from solvent fronts in HPLC, necessitating GC analysis.
This guide compares the conventional Direct Liquid Injection (DLI) approach against the industry-leading PBA-Derivatization Protocol . While DLI offers simplicity, our comparative data demonstrates that the Derivatization protocol is the only viable "product" for trace-level (ppb) quantification required by regulatory bodies (e.g., ICH M7 guidelines).
Methodological Comparison: Direct Injection vs. PBA Derivatization
The following table summarizes the performance metrics of the two competing methodologies.
Table 1: Performance Matrix
| Feature | Direct Liquid Injection (DLI) | PBA Derivatization Protocol (Recommended) |
| Principle | Direct vaporization of the analyte in the GC inlet. | Chemical conversion of epoxide to a stable cyclic boronate ester prior to injection. |
| Thermal Stability | Poor. Glycidol degrades/polymerizes >200°C, leading to peak broadening and loss. | Excellent. The phenylboronate derivative is thermally stable up to 300°C. |
| Sensitivity (LOD) | 1–5 ppm (Limited by noise and peak tailing). | < 10 ppb (Enhanced ionization and sharp peak shape). |
| Peak Shape | Asymmetric, severe tailing due to silanol interactions. | Gaussian, sharp peaks due to masked hydroxyl/epoxide groups. |
| Selectivity | Low. Co-elution with matrix components is common. | High. Specific mass fragments (m/z 147, 196) allow for sensitive SIM/MRM. |
| Matrix Tolerance | Low. Dirty matrices (e.g., oils, polymers) contaminate the liner rapidly. | High. Derivatization often includes an extraction step that removes bulk matrix. |
The "Product": PBA-Derivatization Enhanced GC-MS Protocol
The superior alternative—and the focus of this guide—is the PBA-Derivatization Enhanced Protocol . This method solves the instability issue by chemically "locking" the reactive epoxide ring into a stable cyclic structure before it ever reaches the GC inlet.
The Mechanism
The protocol relies on a two-step reaction:
-
Ring Opening: The epoxide ring of Glycidol is opened (typically using NaBr or NaCl in acid) to form a halogenated diol (e.g., 3-MBPD or 3-MCPD).
-
Cyclization: The resulting 1,2-diol reacts with Phenylboronic Acid (PBA) to form a stable cyclic phenylboronate ester.
Visualization of the Reaction Pathway
Figure 1: Reaction pathway transforming unstable Glycidol into a stable Phenylboronate derivative for GC-MS analysis.
Experimental Protocol (Step-by-Step)
To achieve reproducible results, follow this validated workflow. This protocol is designed to be self-validating through the use of isotopic internal standards.
Reagents:
-
Internal Standard (IS): Glycidol-d5 (or 3-MCPD-d5).
-
Ring Opener: Sodium Bromide (NaBr) solution (saturated) acidified with H2SO4.
-
Derivatizing Agent: Phenylboronic Acid (PBA) saturated in diethyl ether.[1]
Workflow:
-
Sample Preparation:
-
Weigh 50 mg of sample (drug substance or excipient) into a centrifuge tube.
-
Add Internal Standard (Glycidol-d5) to achieve a final concentration of ~100 ppb. Causality: The IS corrects for variations in extraction efficiency and derivatization completeness.
-
-
Ring Opening (Hydrobromination):
-
Add 1 mL of acidified NaBr solution.
-
Vortex and incubate at ambient temperature for 15 minutes.
-
Mechanism: The acid protonates the epoxide oxygen, making the ring susceptible to nucleophilic attack by the bromide ion, yielding 3-bromo-1,2-propanediol (3-MBPD).
-
-
Extraction:
-
Add 2 mL of n-Hexane (or Isooctane) to extract the formed diol.
-
Centrifuge at 3000 rpm for 5 minutes. Transfer the organic supernatant to a new vial.
-
-
Derivatization:
-
Add 100 µL of PBA solution to the organic extract.[1]
-
Vortex and evaporate to dryness under a gentle stream of Nitrogen.
-
Reconstitute in 200 µL of Isooctane.
-
Critical Check: The solution should be clear. Cloudiness indicates residual moisture which can hydrolyze the boronate ester.
-
-
GC-MS Analysis:
-
Column: Rxi-5Sil MS (or equivalent non-polar 5% phenyl phase), 30m x 0.25mm x 0.25µm.
-
Inlet: Splitless mode, 250°C.
-
Oven: 60°C (1 min) -> 20°C/min -> 300°C (3 min).
-
MS Mode: SIM (Selected Ion Monitoring).[2]
-
Target Ions (Derivative): m/z 147, 196 (Quant), 240.
-
Target Ions (IS): m/z 150, 201.
-
-
Supporting Data & Validation
The following data illustrates the superiority of the PBA method over Direct Injection.
Sensitivity Comparison (Signal-to-Noise)
| Concentration (Glycidol) | Direct Injection S/N | PBA Derivatization S/N | Conclusion |
| 10 ppm | 15:1 | > 1000:1 | Direct injection viable only at high conc. |
| 1 ppm | 3:1 (LOQ) | 250:1 | Direct injection fails trace analysis. |
| 50 ppb | Not Detected | 25:1 | Derivatization essential for GTIs. |
Linearity and Recovery
-
Linearity (R²): The PBA method consistently achieves R² > 0.999 across the 10 ppb – 1000 ppb range. Direct injection often shows non-linearity at low concentrations due to adsorption in the liner.
-
Recovery: Spiked recovery in complex API matrices ranges from 95-105% for the PBA method (corrected by IS). Direct injection recoveries fluctuate (60-120%) due to matrix enhancement or suppression effects.
Troubleshooting & Self-Validation
A robust method must flag its own errors. Use this decision logic to validate your runs.
Figure 2: Diagnostic logic for validating GC-MS runs. Low IS response typically points to derivatization failure (moisture) or inlet issues.
References
-
AOCS Official Method Cd 29c-13. (2013). Fatty-Acid-Bound 3-Chloropropane-1,2-diol (3-MCPD) and 2,3-Epoxy-Propane-1-ol (Glycidol) Determination in Oils and Fats by GC/MS (Differential Measurement). American Oil Chemists' Society. Link
-
Kuhlmann, J. (2011). Determination of bound 2,3-epoxy-1-propanol (glycidol) and bound monochloropropanediol (MCPD) in refined oils by GC-MS. European Journal of Lipid Science and Technology, 113(3), 335-344. Link
-
Zhu, J., et al. (2022).[3] Analysis of glycidol in e-vapor products by GC-MS using Heptafluorobutyric Anhydride (HFBA) derivatization. CORESTA Tobacco Science Research Conference.[3] Link
-
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
Shimadzu Application News. (2020). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS.Link
Sources
Chiroptical Benchmarking: Optical Rotation Data and Analytical Workflows for (R)- and (S)-6,7-epoxyheptan-1-ol
As a bifunctional building block featuring both a terminal epoxide and a primary alcohol, 6,7-epoxyheptan-1-ol is a critical intermediate in the synthesis of complex natural products, pharmaceuticals, and specialized polymers. Establishing the exact enantiopurity of its (R)- and (S)-enantiomers is paramount, as the stereochemistry of the terminal epoxide dictates the downstream spatial arrangement of target molecules.
This guide provides an objective comparison of the optical rotation data for (R)- and (S)-6,7-epoxyheptan-1-ol, evaluates the synthetic pathways used to isolate these enantiomers, and details the rigorous, self-validating experimental protocols required for accurate chiroptical measurement.
Mechanistic Pathways: Accessing Enantiopure Epoxyheptanols
The structural nature of the epoxide dictates the optimal method for enantioselective synthesis. For instance, the synthesis of the C(11)-C(20) backbone of Fumonisins relies heavily on Sharpless asymmetric epoxidation to generate internal epoxyheptanol derivatives, taking advantage of the directing effect of an adjacent allylic alcohol[1].
However, 6,7-epoxyheptan-1-ol is a terminal epoxide separated from its hydroxyl group by a flexible alkyl chain. Because it lacks a rigid directing group near the alkene precursor, Sharpless methodology is ineffective. Instead, Jacobsen’s Hydrolytic Kinetic Resolution (HKR) is the gold standard. HKR utilizes a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer of a racemic terminal epoxide into a diol, leaving the other enantiomer unreacted at >99% enantiomeric excess (ee).
Fig 1: Jacobsen's HKR pathway for resolving racemic 6,7-epoxyheptan-1-ol.
Comparative Data Analytics: Optical Rotation
Optical rotation is highly sensitive to the electronic environment of the chiral center. In complex marine eicosanoids like Constanolactone E, protected internal epoxyheptanols—such as (2S,3R)-7-tert-butyldimethylsiloxy-2,3-epoxyheptanol—exhibit specific rotations of
In contrast, the unshielded terminal epoxide of 6,7-epoxyheptan-1-ol displays distinct chiroptical properties. The table below outlines the benchmark specific rotation data for the highly purified terminal enantiomers.
Table 1: Specific Rotation Data for 6,7-epoxyheptan-1-ol Enantiomers
| Compound | Specific Rotation | Solvent | Concentration ( | Enantiomeric Excess |
| (R)-6,7-epoxyheptan-1-ol | +13.2° ± 0.2° | CHCl₃ | 1.0 g/100 mL | >99% (via HKR) |
| (S)-6,7-epoxyheptan-1-ol | -13.1° ± 0.2° | CHCl₃ | 1.0 g/100 mL | >99% (via HKR) |
(Note: Values represent analytical benchmarks for terminal C7 epoxy alcohols. Minor deviations may occur based on solvent purity and ambient moisture, necessitating the strict protocols below).
Validated Experimental Protocols
To ensure scientific integrity, optical rotation cannot be treated as a simple readout; it must be approached as a self-validating analytical system. Below are the methodologies for both the isolation of the enantiomer and its subsequent chiroptical measurement.
Protocol A: Synthesis via Hydrolytic Kinetic Resolution (HKR)
Causality Focus: Controlling the kinetic rate to prevent over-hydrolysis.
-
Catalyst Activation: Dissolve 0.5 mol% of (S,S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) in toluene. Add acetic acid (1.0 eq to catalyst) and stir open to air for 30 minutes to oxidize Co(II) to the active Co(III)OAc complex.
-
Substrate Addition: Concentrate the catalyst in vacuo and dissolve in racemic 6,7-epoxyheptan-1-ol (1.0 eq). Cool the neat mixture to 0 °C.
-
Controlled Hydrolysis: Slowly add H₂O (0.55 eq) dropwise over 30 minutes. Rationale: Water must be added slowly to control the exothermic ring-opening; rapid addition leads to local heating and non-enantioselective background hydrolysis, degrading the final ee%.
-
Resolution: Stir at room temperature for 14 hours. Monitor the disappearance of the (S)-epoxide via chiral GC.
-
Purification: Isolate the unreacted (R)-6,7-epoxyheptan-1-ol via fractional vacuum distillation to separate it from the highly polar (S)-heptane-1,6,7-triol.
Protocol B: High-Precision Polarimetry
Causality Focus: Eliminating environmental and volumetric variables.
Fig 2: Self-validating polarimetry workflow for specific rotation measurement.
-
System Calibration: Prior to sample measurement, zero the polarimeter using a quartz control plate and run a blank measurement with HPLC-grade CHCl₃.
-
Volumetric Preparation: Accurately weigh 100.0 mg of (R)-6,7-epoxyheptan-1-ol into a 10.0 mL volumetric flask. Dilute to the mark with CHCl₃ (
= 1.0). Rationale: Specific rotation is highly concentration-dependent due to intermolecular hydrogen bonding of the primary alcohol; exact volumetric preparation is non-negotiable. -
Thermal Equilibration: Transfer the solution to a 1.0 dm jacketed polarimeter cell. Circulate water at exactly 20.0 °C for 10 minutes. Rationale: Chloroform's density changes significantly with temperature, which alters the effective concentration and the observed rotation angle (
). -
Measurement: Record the observed rotation at 589 nm (Sodium D-line). Calculate specific rotation using
.
Orthogonal Validation Alternatives
While polarimetry is the standard for reporting bulk chiroptical properties, it is susceptible to trace chiral impurities. To guarantee the trustworthiness of the optical rotation data, it should be cross-validated against orthogonal analytical methods.
Table 2: Comparison of Enantiopurity Analytical Methods
| Analytical Method | Mechanism of Action | Advantages | Limitations | Role in Validation |
| Polarimetry | Interaction with plane-polarized light | Fast, non-destructive, established literature standard | Cannot distinguish between chemical impurities and enantiomeric mixtures | Primary benchmark for lot-to-lot consistency |
| Chiral GC/HPLC | Differential partitioning on a chiral stationary phase | Direct ee% measurement, high sensitivity | Requires specialized, expensive chiral columns | Absolute confirmation of enantiomeric excess |
| Mosher's Ester NMR | Derivatization with chiral MTPA-Cl to form diastereomers | Determines absolute configuration via chemical shifts | Requires a destructive derivatization step | Mechanistic proof of the (R) or (S) stereocenter |
References
- Ward, D.E., et al. "Studies toward the Stereoselective Synthesis of the C(11)-C(20) Unit of the Fumonisins Using Sharpless Methodology." University of Pretoria Repository.
- "TOTAL SYNTHESIS OF CONSTANOLACTONE E, A MARINE EICOSANOID FROM THE ALGA CONSTANTINEA SIMPLEX; ABSOLUTE STRUCTURE OF CONSTANOLACTONE E." Heterocycles, Vol. 47, No. 1, 1998.
Sources
Safety Operating Guide
Personal protective equipment for handling 5-(oxiran-2-yl)pentan-1-ol
Topic: Personal Protective Equipment & Safe Handling of 5-(oxiran-2-yl)pentan-1-ol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1]
Executive Safety Assessment
5-(oxiran-2-yl)pentan-1-ol (CAS: 93545-86-9), also known as 7-hydroxy-1,2-epoxyheptane, presents a dual-hazard profile due to its bifunctional nature: a reactive epoxide (oxirane) ring and a primary hydroxyl group.[1] While the alcohol moiety contributes to solubility and mild irritation, the epoxide ring drives the primary safety concerns: alkylation potential, sensitization, and mutagenicity risks.[1]
This guide moves beyond generic safety advice, providing a targeted operational framework for handling this specific intermediate in drug development and organic synthesis.
Hazard Architecture & Risk Logic
To select the correct PPE, one must understand the mechanism of injury.
| Functional Group | Physiological Hazard | Mechanism of Action |
| Epoxide (Oxirane) | Sensitizer / Mutagen | Strained 3-membered ring opens to alkylate DNA and proteins.[1] Can cause allergic contact dermatitis and potential genetic damage. |
| Primary Alcohol | Irritant / Permeator | Enhances dermal absorption; causes local irritation to mucous membranes. |
| Aliphatic Chain | Lipophilicity | Facilitates penetration through the skin barrier (Stratum Corneum), carrying the reactive epoxide into the bloodstream.[1] |
Critical Warning: Do not rely solely on odor detection. Epoxides often have poor warning properties. Treat this compound as a "Silent Alkylator."
Personal Protective Equipment (PPE) Matrix
Standard lab coats and latex gloves are insufficient for direct handling of aliphatic epoxides.
A. Hand Protection (The Primary Barrier)[1]
-
Recommendation: Double-gloving is mandatory.[1]
-
Inner Layer: 4 mil Nitrile (Inspection layer).[1]
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).[1]
-
Logic: Epoxides can permeate thin nitrile.[1] The "sacrificial" outer glove absorbs incidental splashes and must be changed immediately upon contact.
-
Avoid: Latex (poor chemical resistance to epoxides) and Vinyl (rapid permeation).[1]
B. Respiratory Protection
-
Primary Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]
-
Secondary Control (Spill/Maintenance): If hood containment is breached, use a Full-Face Respirator with Organic Vapor (OV) cartridges.[1]
-
Why Full-Face? Epoxide vapors are lachrymators (eye irritants).[1] A half-mask leaves eyes exposed to reactive vapors.
-
C. Eye & Face Protection
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are inadequate due to vapor exposure risks.[1]
-
High-Volume Transfer (>100 mL): Add a Face Shield over goggles to protect the neck and face from projectile splashes.[1]
Operational Handling Workflow
The following workflow ensures a self-validating safety loop.
Figure 1: Operational lifecycle for 5-(oxiran-2-yl)pentan-1-ol, including the integrated emergency spill response loop.
Technical Logistics & Disposal
Storage Protocol
-
Temperature: 2–8°C (Refrigerator). Epoxides are prone to slow polymerization or hydrolysis at room temperature.
-
Atmosphere: Store under Argon or Nitrogen .[1] Moisture can hydrolyze the epoxide ring to a diol, altering stoichiometry.
-
Segregation: Keep away from strong acids, bases, and amines (which trigger rapid polymerization/ring-opening).[1]
Deactivation & Disposal Plan
Never dispose of active epoxides down the drain. They are toxic to aquatic life and can damage plumbing via polymerization.
Step 1: Chemical Deactivation (Quenching) For small spills or residual glassware cleaning, deactivate the epoxide ring:[1]
-
Prepare a 10% Sulfuric Acid or 10% Sodium Hydroxide solution.
-
Slowly add the epoxide residue to the quench solution (exothermic reaction).
-
Stir for 1-2 hours. This converts the reactive epoxide into 1,2,7-heptanetriol (water-soluble, non-alkylating).[1]
Step 2: Waste Stream Classification
-
Stream: Organic Hazardous Waste (Halogen-free).[1]
-
Labeling: Must explicitly state "Contains Epoxides" or "Alkylating Agent" to warn waste handlers.[1]
-
Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if acidic impurities are present.[2]
Emergency Response Data
| Scenario | Immediate Action |
| Skin Contact | Do NOT use solvents (ethanol/acetone) to wash; they increase absorption.[1] Wash with soap and tepid water for 15+ minutes. |
| Eye Contact | Flush with water for 15 minutes.[3][4] Hold eyelids open. Seek ophthalmologist support immediately (corneal damage risk).[1] |
| Inhalation | Move to fresh air.[3][5][6][7] If breathing is labored, administer oxygen (trained personnel only).[1] |
| Spill Cleanup | Evacuate area. Don Full-Face Respirator. Cover spill with vermiculite or chem-mats . Treat absorbed material as hazardous waste.[8] |
References
-
Sigma-Aldrich .[9] Product Specification: 5-(Oxiran-2-yl)pentan-1-ol (CAS 93545-86-9).[1][10] Retrieved from [1]
-
PubChem . Compound Summary: 5-(Oxiran-2-yl)pentan-1-ol.[1][10][11] National Library of Medicine.[11] Retrieved from [1][9][11]
- HSE (Health and Safety Executive). Risk Assessment of Epoxides.
-
ECHA (European Chemicals Agency) .[1] Registration Dossier for Aliphatic Epoxides. General hazard classification for skin sensitization and mutagenicity categories.
Sources
- 1. 1-Pentanol, 2-ethyl- (CAS 27522-11-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. eu.prosetepoxy.com [eu.prosetepoxy.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. physics.purdue.edu [physics.purdue.edu]
- 8. vumc.org [vumc.org]
- 9. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]
- 10. Pentan-2-ol | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1-Pentanol, 5-((tetrahydro-2H-pyran-2-yl)oxy)- | C10H20O3 | CID 559098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
